2-(Dimethylamino)pyrimidine-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-10(2)7-8-3-6(5-11)4-9-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYXYDVSCMMJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355279 | |
| Record name | 2-(dimethylamino)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55551-49-0 | |
| Record name | 2-(dimethylamino)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dimethylamino)-5-pyrimidinecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 2-(Dimethylamino)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(dimethylamino)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. The guide details its molecular characteristics, provides a putative synthesis protocol, and discusses its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors.
Core Molecular Data
This compound is a substituted pyrimidine with a molecular weight of 151.17 g/mol .[1] Its chemical structure and key identifiers are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₉N₃O |
| Molecular Weight | 151.17 g/mol [1] |
| CAS Number | 55551-49-0[1] |
| Appearance | Solid[1] |
| InChI | 1S/C7H9N3O/c1-10(2)7-8-3-6(5-11)4-9-7/h3-5H,1-2H3 |
| SMILES | O=C([H])C1=CN=C(N(C)C)N=C1 |
Spectroscopic and Physicochemical Properties
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde H | 9.8 - 10.2 | Singlet (s) | N/A |
| Pyrimidine H (C4/C6) | 8.5 - 8.8 | Singlet (s) | N/A |
| N(CH₃)₂ | 3.1 - 3.4 | Singlet (s) | N/A |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 185 - 195 |
| C2 (Pyrimidine) | 160 - 165 |
| C4/C6 (Pyrimidine) | 155 - 160 |
| C5 (Pyrimidine) | 115 - 125 |
| N(CH₃)₂ | 35 - 40 |
Table 3: Predicted FT-IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong |
| C=N Stretch (Pyrimidine) | 1550 - 1620 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-N Stretch | 1300 - 1360 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Fragment | Predicted m/z | Notes |
| [M]+ | 151.07 | Molecular Ion |
| [M-H]+ | 150.07 | Loss of a hydrogen radical |
| [M-CO]+ | 123.08 | Loss of carbon monoxide |
| [M-N(CH₃)₂]+ | 107.05 | Loss of the dimethylamino group |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from a suitable pyrimidine precursor. The following is a generalized protocol based on established pyrimidine chemistry.
Step 1: Vilsmeier-Haack Formylation of a 2-(Dimethylamino)pyrimidine Precursor
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, coole dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve the starting material, 2-(dimethylamino)pyrimidine, in an appropriate solvent (e.g., DMF or dichloromethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice. Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide, until a precipitate forms.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Step 2: Characterization
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
-
NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
FT-IR Spectroscopy: Obtain the infrared spectrum of the solid product using a KBr pellet or as a mull.
-
Mass Spectrometry: Determine the molecular weight and fragmentation pattern of the compound using a suitable mass spectrometry technique (e.g., ESI-MS).
-
Melting Point: Measure the melting point of the purified solid.
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of a dimethylamino group at the 2-position and a reactive carbaldehyde at the 5-position makes this compound a valuable building block for the synthesis of compound libraries for drug screening.
Kinase Inhibitor Development
Kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP to bind to the enzyme's active site. Pyrimidine derivatives are frequently used for this purpose. The aldehyde functionality of this compound can be readily transformed into various other functional groups to explore the chemical space around the pyrimidine core and optimize binding to a target kinase.
Below is a diagram illustrating a general workflow for the discovery of kinase inhibitors, where a compound like this compound could serve as a starting point for library synthesis.
Caption: Kinase inhibitor discovery workflow.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2][3][4][5][6] Many pyrimidine-based compounds have been developed as inhibitors of VEGFR-2. This compound can be used as a scaffold to design novel VEGFR-2 inhibitors.
The following diagram illustrates the VEGFR-2 signaling pathway and indicates where a pyrimidine-based inhibitor might act.
Caption: VEGFR-2 signaling pathway and inhibition.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the field of drug discovery. Its structural features make it an attractive starting point for the synthesis of novel bioactive molecules, particularly kinase inhibitors. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application in medicinal chemistry research based on established principles and data from closely related analogues. Further research into the biological activities of derivatives of this compound is warranted.
References
- 1. This compound DiscoveryCPR 55551-49-0 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Physical Properties of 2-(Dimethylamino)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(Dimethylamino)pyrimidine-5-carbaldehyde. It includes a summary of its physicochemical data, detailed experimental protocols for its characterization, and a workflow for the initial biological evaluation of novel pyrimidine derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science.
Core Physical and Chemical Data
This compound is a solid organic compound.[1] The key identifying and physical property data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | [1][2][3][4] |
| Molecular Weight | 151.17 g/mol | [1][4] |
| CAS Number | 55551-49-0 | [1][2][3] |
| Appearance | Solid | [1] |
| Melting Point | 122-124 °C | [4] |
| Boiling Point | 289.6 °C at 760 mmHg | [4] |
| Flash Point | 128.9 °C | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 2.27 ± 0.10 | [2] |
| Refractive Index | 1.610 | [4] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are provided below. These are generalized procedures based on standard organic chemistry laboratory techniques.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), mortar and pestle.[5]
-
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5][6]
-
The capillary tube is placed in the heating block of the melting point apparatus.[6][7]
-
The sample is heated at a rate of approximately 10-15 °C per minute for a preliminary determination.
-
For an accurate measurement, the determination is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute as the temperature approaches the approximate melting point.
-
The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[6][8]
-
Boiling Point Determination
The boiling point is a key physical constant for a liquid and is determined at a specific pressure.
-
Apparatus: Thiele tube or a small test tube with a side arm, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner or oil bath), and liquid paraffin.[9]
-
Procedure:
-
A small amount of the liquid is placed in the test tube.
-
A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.
-
The apparatus is gently heated.[2]
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[2]
-
The temperature at which a rapid and continuous stream of bubbles emerges is noted. Heating is then stopped.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[9]
-
Solubility Assessment
Determining the solubility of a compound in various solvents provides insights into its polarity and potential for formulation.
-
Apparatus: Small test tubes, vortex mixer (optional).
-
Solvents: Water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO).
-
Procedure:
-
Approximately 10 mg of this compound is placed in a test tube.
-
1 mL of the selected solvent is added.
-
The mixture is agitated vigorously (e.g., by vortexing) for 1-2 minutes.[10]
-
The solubility is observed and categorized as soluble, partially soluble, or insoluble. For quantitative analysis, a saturated solution can be prepared, and the concentration can be determined spectroscopically or gravimetrically.[11]
-
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A 5-10 mg sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12]
-
Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure. For pyrimidine derivatives, aromatic protons typically appear in the δ 6.5-9.5 ppm region in ¹H NMR.[12]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the aldehyde, C=N and C=C stretches of the pyrimidine ring, and C-N stretches of the dimethylamino group.[13]
-
-
Mass Spectrometry (MS):
Biological Evaluation Workflow
Given the interest in pyrimidine derivatives for drug development, a general workflow for the initial biological evaluation of a novel compound like this compound is presented.[15][16][17] This workflow outlines the logical progression from initial screening to identifying potential mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scribd.com [scribd.com]
- 5. medpharma12.com [medpharma12.com]
- 6. byjus.com [byjus.com]
- 7. pennwest.edu [pennwest.edu]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 14. iosrjournals.org [iosrjournals.org]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of 2-(Dimethylamino)pyrimidine-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 2-(Dimethylamino)pyrimidine-5-carbaldehyde, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited public availability of raw spectral data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds. It also provides standardized experimental protocols for acquiring such data.
Core Data Presentation
The following tables summarize the anticipated spectral data for this compound (CAS No: 55551-49-0, Molecular Formula: C₇H₉N₃O).[1][2] It is important to note that specific peak values may vary depending on the experimental conditions.
Table 1: ¹H NMR Spectral Data (Expected)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.8 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.5 - 8.8 | Singlet | 2H | Pyrimidine protons (H4, H6) |
| ~3.1 - 3.3 | Singlet | 6H | Dimethylamino protons (-N(CH₃)₂) |
Note: The exact chemical shifts of the pyrimidine protons may differ and could potentially appear as two distinct singlets.
Table 2: ¹³C NMR Spectral Data (Expected)
| Chemical Shift (δ) ppm | Assignment |
| ~185 - 195 | Aldehyde Carbonyl (C=O) |
| ~160 - 165 | Pyrimidine Carbon (C2) |
| ~155 - 160 | Pyrimidine Carbons (C4, C6) |
| ~115 - 125 | Pyrimidine Carbon (C5) |
| ~35 - 40 | Dimethylamino Carbons (-N(CH₃)₂) |
Table 3: Infrared (IR) Spectral Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900 - 3100 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1680 - 1710 | Strong | C=O stretch (aldehyde) |
| ~1580 - 1620 | Strong | C=N and C=C stretch (pyrimidine ring) |
| ~1350 - 1450 | Medium | C-N stretch |
Table 4: Mass Spectrometry (MS) Data (Expected)
| m/z | Ion |
| 151.07 | [M]⁺ (Molecular Ion) |
| 152.08 | [M+H]⁺ |
Experimental Protocols
The following are detailed, standardized methodologies for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be noted as it can influence chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or Varian INOVA, operating at a proton resonance frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire the proton spectrum using a standard pulse sequence.
-
Set the spectral width to appropriately cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Reference the chemical shifts to the deuterated solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor or PerkinElmer Spectrum.
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment (or KBr pellet) before scanning the sample.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a compound of this nature, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common.
-
Instrumentation: Employ a mass spectrometer capable of accurate mass measurements, such as a Time-of-Flight (TOF), Orbitrap, or Quadrupole mass analyzer.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the molecular ion ([M]⁺) and the protonated molecule ([M+H]⁺).
-
Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-500).
-
The high-resolution mass spectrometry (HRMS) data can be used to confirm the elemental composition.
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like this compound.
Caption: Workflow for the spectral analysis of a chemical compound.
References
An In-depth Technical Guide on 2-(Dimethylamino)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Dimethylamino)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While crystallographic data for this specific molecule is not publicly available, this document details its chemical properties and outlines a robust, plausible experimental protocol for its synthesis. The synthetic pathway, involving the formation of the core pyrimidine structure followed by formylation, is presented in detail. Visual diagrams are provided to illustrate the synthetic workflow, offering a clear and concise guide for researchers in the field.
Chemical and Physical Properties
While a definitive crystal structure analysis of this compound is not available in the current literature, its fundamental chemical and physical properties have been characterized. These properties are crucial for its handling, characterization, and application in further synthetic endeavors.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | [1][2] |
| Molecular Weight | 151.17 g/mol | [1] |
| CAS Number | 55551-49-0 | [1] |
| Appearance | Solid (form) | [1] |
| InChI Key | XBYXYDVSCMMJDT-UHFFFAOYSA-N | [1] |
| SMILES String | O=C([H])C1=CN=C(N(C)C)N=C1 | [1] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be approached through a two-stage process: first, the synthesis of the 2-(dimethylamino)pyrimidine core, followed by the introduction of the aldehyde group at the 5-position via a formylation reaction. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich heterocyclic systems like pyrimidines.[1]
Stage 1: Synthesis of 2-(Dimethylamino)pyrimidine
The synthesis of the 2-(dimethylamino)pyrimidine core can be achieved by reacting a suitable pyrimidine precursor, such as 2-chloropyrimidine, with dimethylamine.
Materials:
-
2-chloropyrimidine
-
Dimethylamine (40% solution in water or as a gas)
-
Ethanol
-
Sodium carbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloropyrimidine (1 equivalent) in ethanol.
-
Add an excess of dimethylamine solution (2-3 equivalents) to the flask.
-
Add sodium carbonate (1.5 equivalents) to the reaction mixture to act as a base.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(dimethylamino)pyrimidine.
-
The product can be further purified by column chromatography or distillation if necessary.
Stage 2: Formylation of 2-(Dimethylamino)pyrimidine via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group onto the pyrimidine ring. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]
Materials:
-
2-(dimethylamino)pyrimidine (from Stage 1)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (anhydrous)
-
Ice bath
-
Sodium acetate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous 1,2-dichloroethane.
-
Cool the flask in an ice bath and slowly add phosphorus oxychloride (1.5 equivalents).
-
To the cooled solution, add anhydrous N,N-dimethylformamide (1.5 equivalents) dropwise while maintaining the temperature below 5 °C to form the Vilsmeier reagent.
-
Stir the mixture at this temperature for 30 minutes.
-
Add a solution of 2-(dimethylamino)pyrimidine (1 equivalent) in anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.
-
Basify the mixture with a sodium hydroxide solution until it reaches a pH of 8-9.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Synthetic workflow for this compound.
Logical Relationships in Synthesis
The synthesis of the target compound is a sequential process where the output of the first major stage serves as the input for the second. This dependency is crucial for the overall success of the synthesis.
Caption: Logical flow of the synthetic stages.
References
A Technical Guide to the Solubility of 2-(Dimethylamino)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-(dimethylamino)pyrimidine-5-carbaldehyde, a key intermediate in various synthetic pathways. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for its determination. It outlines systematic experimental protocols for both qualitative and quantitative solubility analysis. Furthermore, this guide offers a theoretical prediction of its solubility based on its molecular structure and physicochemical properties. Methodologies are presented in a structured format to aid researchers in generating reliable and reproducible solubility profiles. This includes a logical workflow for solubility testing and a conceptual diagram illustrating the structure-solubility relationship.
Introduction
This compound is a substituted pyrimidine with significant applications in medicinal chemistry and materials science. Its chemical structure, featuring a pyrimidine ring, a dimethylamino group, and an aldehyde functional group, dictates its physical and chemical properties, including its solubility in various solvent systems. Understanding the solubility of this compound is critical for its use in drug design, reaction chemistry, and formulation development. This guide provides the necessary protocols to establish a comprehensive solubility profile for this compound.
Predicted Solubility Profile
A qualitative prediction of solubility can be derived from the molecular structure of this compound (Molecular Formula: C₇H₉N₃O, Molecular Weight: 151.17 g/mol ).
-
Polarity: The molecule possesses both polar and non-polar regions. The pyrimidine ring with its nitrogen atoms, the aldehyde group, and the dimethylamino group contribute to its polarity and potential for hydrogen bonding. The presence of these functional groups suggests potential solubility in polar solvents.
-
Aqueous Solubility: The nitrogen atoms in the pyrimidine ring and the dimethylamino group can act as hydrogen bond acceptors. The dimethylamino group is basic and is expected to be protonated in acidic solutions, forming a more soluble salt. The predicted pKa of 2.27 suggests that it will be more soluble in acidic aqueous solutions.[1]
-
Organic Solvent Solubility: The presence of the hydrocarbon backbone and the methyl groups on the amine suggest that some solubility in organic solvents is also likely. The overall solubility will be a balance between these competing factors.
The following diagram illustrates the relationship between the molecular structure and its predicted solubility characteristics.
Caption: Structure-solubility relationship prediction.
Experimental Protocols for Solubility Determination
Given the absence of published quantitative data, the following experimental protocols are provided to enable researchers to determine the solubility of this compound.
Qualitative Solubility Testing
This protocol provides a rapid assessment of solubility in various solvents, which can guide the selection of solvents for reactions and recrystallizations.
Materials:
-
This compound
-
Test tubes and rack
-
Spatula
-
Vortex mixer (optional)
-
Solvents:
-
Deionized Water
-
5% (w/v) Aqueous Hydrochloric Acid (HCl)
-
5% (w/v) Aqueous Sodium Hydroxide (NaOH)
-
5% (w/v) Aqueous Sodium Bicarbonate (NaHCO₃)
-
Methanol
-
Ethanol
-
Acetone
-
Dichloromethane (DCM)
-
Hexane
-
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Agitate the mixture vigorously for 60 seconds using a vortex mixer or by flicking the test tube.
-
Observe the mixture. Classify the solubility based on the following criteria:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
The following workflow diagram outlines the logical progression for qualitative solubility testing.
Caption: Workflow for qualitative solubility testing.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Materials and Equipment:
-
This compound
-
Selected solvent(s)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vial and place it on a shaker in a constant-temperature bath (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle for a short period.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation:
All quantitative solubility data should be summarized in a table for clear comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Water | 25 | Value to be determined | Value to be determined |
| e.g., Ethanol | 25 | Value to be determined | Value to be determined |
| e.g., Dichloromethane | 25 | Value to be determined | Value to be determined |
| ... | ... | ... | ... |
Conclusion
References
An In-depth Technical Guide to 2-(Dimethylamino)pyrimidine-5-carbaldehyde: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-(Dimethylamino)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines essential safety protocols, physical and chemical properties, and potential synthetic routes, alongside a discussion of the broader biological significance of pyrimidine derivatives. This guide is intended for use by trained professionals in a laboratory setting.
Compound Identification and Properties
This compound is a solid organic compound.[1] Key identification and physical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 55551-49-0 | [1] |
| Molecular Formula | C₇H₉N₃O | [1] |
| Molecular Weight | 151.17 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI | 1S/C7H9N3O/c1-10(2)7-8-3-6(5-11)4-9-7/h3-5H,1-2H3 | [1] |
| SMILES | O=C([H])C1=CN=C(N(C)C)N=C1 | [1] |
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed |
Note: Data is based on available SDS and may not be exhaustive.
Precautionary Measures and First Aid
Adherence to the following precautionary statements and first aid measures is mandatory when handling this compound.
| Precautionary Code | Statement |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P330 | Rinse mouth. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Personal Protective Equipment (PPE) and Storage
Personal Protective Equipment:
-
Eye/Face Protection: Use chemical safety goggles.
-
Skin Protection: Handle with impervious gloves.
-
Body Protection: Wear appropriate protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges.
Storage:
Experimental Protocols
Caption: Proposed synthetic workflow for this compound.
Synthesis of 2-(Dimethylamino)pyrimidine (Precursor)
This procedure is adapted from a known Organic Syntheses protocol for the reaction of 2-chloropyrimidine with dimethylamine.
Materials:
-
2-Chloropyrimidine
-
Anhydrous Dimethylamine
-
Absolute Ethanol
-
Ether
-
Potassium Hydroxide (for drying dimethylamine)
Procedure:
-
Set up a three-necked flask with a reflux condenser and a gas inlet tube.
-
Charge the flask with 2-chloropyrimidine and absolute ethanol.
-
Heat the mixture to reflux.
-
Bubble anhydrous dimethylamine through the solution for several hours. Anhydrous dimethylamine can be generated by dropping aqueous dimethylamine onto solid potassium hydroxide and drying the evolved gas by passing it over more solid potassium hydroxide.
-
After the reaction is complete (monitored by TLC), cool the solution.
-
Remove a portion of the ethanol by distillation under reduced pressure.
-
Chill the residue in an ice bath and add ether to precipitate dimethylamine hydrochloride.
-
Filter off the precipitate.
-
Remove the remaining solvent from the filtrate under reduced pressure.
-
Purify the resulting 2-(dimethylamino)pyrimidine by vacuum distillation.
Formylation of 2-(Dimethylamino)pyrimidine
The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Materials:
-
2-(Dimethylamino)pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium Acetate
-
Water
-
Diethyl ether (Et₂O)
Procedure:
-
In a reaction vessel, cool a solution of 2-(dimethylamino)pyrimidine in DMF to 0 °C.
-
Slowly add phosphorus oxychloride while maintaining the low temperature to form the Vilsmeier reagent in situ.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Quench the reaction by adding a solution of sodium acetate in water at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore in numerous FDA-approved drugs and clinical candidates. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[3]
A closely related analog, 2-(Dimethylamino)pyrimidine-5-carboxylic acid, has been investigated for its potential as a COX-2 inhibitor, suggesting anti-inflammatory applications.[2] The structural similarity of this compound suggests it may serve as a valuable intermediate or a bioactive molecule in its own right within these therapeutic areas.
The pyrimidine core is a key hinge-binding motif for many protein kinases.[3] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the kinase hinge region, leading to potent and selective inhibition.
Caption: General signaling pathway inhibition by pyrimidine-based kinase inhibitors.
Further research is warranted to elucidate the specific biological targets and pharmacological profile of this compound. Its potential as a building block for more complex molecules with enhanced biological activity is also a promising area for future investigation.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment before handling this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier and follow all established laboratory safety protocols.
References
An In-depth Technical Guide to the Theoretical Properties of 2-(Dimethylamino)pyrimidine-5-carbaldehyde
This guide provides a comprehensive overview of the theoretical and physicochemical properties of 2-(Dimethylamino)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. The pyrimidine scaffold is a core structure in numerous biologically active molecules, making a thorough understanding of its derivatives crucial for the design of novel therapeutics.[1][2][3][4]
Core Physicochemical and Computed Properties
This compound, with the CAS Number 55551-49-0, is a solid at room temperature.[5] Its fundamental properties are summarized in the tables below, providing a clear comparison of its key molecular descriptors.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | [5][6][7] |
| Molecular Weight | 151.17 g/mol | [5][6][7] |
| Appearance | Solid | [5] |
| Predicted pKa | 2.27 ± 0.10 | [6] |
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Source |
| XLogP3-AA | 0.1 | [6] |
| Topological Polar Surface Area | 46.1 Ų | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 2 | [6] |
| Heavy Atom Count | 11 | [6] |
| Complexity | 130 | [6] |
| Monoisotopic Mass | 151.074561919 Da | [6] |
Spectroscopic and Structural Information
The structural elucidation of this compound relies on various spectroscopic techniques. While specific spectra for this compound require direct experimental acquisition, spectral data for pyrimidine derivatives are well-documented.[8][9]
InChI: 1S/C7H9N3O/c1-10(2)7-8-3-6(5-11)4-9-7/h3-5H,1-2H3[5]
Canonical SMILES: CN(C)C1=NC=C(C=N1)C=O[6]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively available in the public domain. However, general methodologies for the synthesis and analysis of similar pyrimidine derivatives can be adapted.
General Synthesis of Pyrimidine-5-carbaldehydes
A common route for the synthesis of pyrimidine-5-carbaldehydes involves the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic ring, such as a pyrimidine ring, using a phosphoryl chloride and a substituted formamide like N,N-dimethylformamide (DMF).
A generalized two-step synthesis for a related compound, 2,4-dichloro-5-pyrimidinecarbaldehyde, starts from uracil.[10] In the first step, uracil is treated with thionyl chloride in DMF to yield 2,4-dihydroxy-5-pyrimidinecarbaldehyde.[10] The second step involves the reaction of this intermediate with phosphorus oxychloride to produce the final chlorinated product.[10] A similar strategy could potentially be adapted for the synthesis of this compound, likely starting from a 2-(dimethylamino)pyrimidine precursor.
Spectroscopic Characterization
Standard spectroscopic techniques are employed to confirm the structure and purity of pyrimidine derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For pyrimidine derivatives, characteristic peaks for aromatic protons are typically observed between δ 6.5 and 9.16 ppm.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Pyrimidine derivatives exhibit characteristic absorption bands for C=O (carbonyl) stretching around 1620-1699 cm⁻¹, C=N stretching in the aromatic ring between 1525-1575 cm⁻¹, and C-H aromatic stretching from 2920-2978 cm⁻¹.[9]
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Theoretical Property Calculation Workflow
The theoretical properties presented in this guide are typically derived from computational chemistry methods. Density Functional Theory (DFT) is a common approach for these calculations.
Caption: A generalized workflow for the computational calculation of theoretical molecular properties.
Potential Biological Significance
While specific biological activities for this compound are not extensively reported, the pyrimidine core is a well-established pharmacophore with a broad spectrum of biological activities.[1][3][11] Pyrimidine derivatives have been investigated for their potential as:
-
Anticancer agents[4]
-
Antimicrobial and antifungal agents[3]
-
Antiviral agents[11]
-
Anti-inflammatory and analgesic agents[1]
-
Enzyme inhibitors, such as cyclin-dependent kinase (CDK) inhibitors[12]
The presence of the dimethylamino and carbaldehyde functional groups on the pyrimidine ring of the title compound suggests it could serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, the aldehyde group can readily undergo condensation reactions to form Schiff bases or be a precursor for other functional groups.
Caption: Logical relationship from the core compound to potential biologically active derivatives.
Safety Information
According to available safety data, this compound is classified as Acute Toxicity, Oral, Category 4.[5] The hazard statement associated with this classification is H302: Harmful if swallowed.[5] Standard precautionary measures, such as wearing appropriate personal protective equipment, should be taken when handling this compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound DiscoveryCPR 55551-49-0 [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. 2-DIMETHYLAMINO-PYRIMIDINE-5-CARBALDEHYDE(55551-49-0) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 11. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies | MDPI [mdpi.com]
- 12. Molecular simulation studies on the binding selectivity of 2-anilino-4-(thiazol-5-yl)-pyrimidines in complexes with CDK2 and CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 2-(Dimethylamino)pyrimidine-5-carbaldehyde: An In-depth Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)pyrimidine-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-donating dimethylamino group and the electron-withdrawing aldehyde functionality on the pyrimidine core, give rise to a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the key reactions of this aldehyde, complete with detailed experimental protocols for seminal transformations, quantitative data, and visualizations of its application in the context of drug discovery, particularly as a scaffold for kinase inhibitors.
Core Reactivity: A Multifaceted Chemical Hub
The reactivity of this compound is dominated by the chemistry of its aldehyde group and the potential for substitution on the pyrimidine ring. The aldehyde function serves as a gateway for a multitude of classic organic transformations, allowing for carbon-carbon and carbon-nitrogen bond formation, while the pyrimidine ring can participate in metal-catalyzed cross-coupling reactions.
Reactions at the Aldehyde Functionality
The aldehyde group of this compound is a prime site for nucleophilic addition and condensation reactions, enabling the construction of a wide array of molecular architectures.
1. Reductive Amination: A cornerstone of medicinal chemistry, reductive amination allows for the synthesis of secondary and tertiary amines. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ.
2. Wittig Reaction: The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide, leading to the formation of a C=C double bond.
3. Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base. It is a reliable method for the synthesis of α,β-unsaturated compounds.
Cross-Coupling Reactions of the Pyrimidine Core
While the aldehyde itself is the primary reactive handle, the pyrimidine ring can be functionalized, often prior to the introduction of the aldehyde, to participate in palladium-catalyzed cross-coupling reactions. These reactions are crucial for the synthesis of biaryl and vinyl-substituted pyrimidines.
1. Suzuki-Miyaura Coupling: This versatile reaction enables the formation of carbon-carbon bonds between the pyrimidine core (typically as a halide or triflate) and a boronic acid or ester.
2. Sonogashira Coupling: The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyrimidines.
Quantitative Data Summary
The following tables summarize the key reaction types and associated data. It is important to note that while general protocols are well-established, specific published examples for this compound are limited. The data presented here is a combination of general expectations for these reactions and data from closely related pyrimidine analogues.
| Reaction Type | Reagents & Conditions | Product Type | Typical Yield (%) |
| Reductive Amination | Primary/Secondary Amine, Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE, THF) | Substituted Amine | 70-95 |
| Wittig Reaction | Phosphonium Ylide, Base (e.g., n-BuLi, NaH), Solvent (e.g., THF, DMSO) | Alkene | 60-90 |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate), Base (e.g., Piperidine, Et₃N), Solvent (e.g., EtOH, Toluene) | α,β-Unsaturated Compound | 75-95 |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | Aryl/Vinyl Pyrimidine | 65-90 |
| Sonogashira Coupling | Terminal Alkyne, Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF, DMF) | Alkynyl Pyrimidine | 70-95 |
Spectroscopic Data
Spectroscopic data for this compound and its derivatives are crucial for reaction monitoring and product characterization.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | 9.8 (s, 1H, CHO), 8.7 (s, 2H, pyrimidine-H), 3.2 (s, 6H, N(CH₃)₂) | 185.0 (CHO), 163.0, 159.0, 120.0 (pyrimidine-C), 37.0 (N(CH₃)₂) | ~1680 (C=O aldehyde) | 151.17 [M]⁺ |
| (2-(Dimethylamino)pyrimidin-5-yl)methanol | 8.5 (s, 2H, pyrimidine-H), 4.6 (s, 2H, CH₂OH), 3.1 (s, 6H, N(CH₃)₂) | 162.0, 158.0, 125.0 (pyrimidine-C), 60.0 (CH₂OH), 37.0 (N(CH₃)₂) | ~3300 (O-H) | 153.18 [M]⁺ |
Experimental Protocols
The following are detailed methodologies for key reactions involving this compound, based on established procedures for analogous compounds.
Protocol 1: General Procedure for Reductive Amination
Objective: To synthesize N-substituted-(2-(dimethylamino)pyrimidin-5-yl)methanamines.
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in DCE or THF.
-
Add the desired primary or secondary amine (1.1 eq) to the solution and stir for 1 hour at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Wittig Reaction
Objective: To synthesize 5-vinyl-2-(dimethylamino)pyrimidine derivatives.
Materials:
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq)
-
A strong base (e.g., n-butyllithium or sodium hydride) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
-
This compound
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a stirred suspension of the phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add the strong base (1.1 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to generate the ylide.
-
Cool the resulting ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Knoevenagel Condensation
Objective: To synthesize 2-cyano-3-(2-(dimethylamino)pyrimidin-5-yl)acrylamide derivatives.
Materials:
-
This compound
-
An active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.1 eq)
-
A catalytic amount of a weak base (e.g., piperidine or triethylamine)
-
Ethanol or Toluene
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol or toluene.
-
Add a catalytic amount of piperidine or triethylamine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Application in Drug Discovery: Targeting Aurora Kinase Signaling
Derivatives of 2-(dimethylamino)pyrimidine are prominent scaffolds in the development of kinase inhibitors, a class of targeted cancer therapeutics. One important family of targets is the Aurora kinases (A, B, and C), which are key regulators of mitosis. Overexpression of Aurora kinases is a hallmark of many cancers.
The pyrimidine core of this compound serves as a versatile starting point for the synthesis of potent and selective Aurora kinase inhibitors. The dimethylamino group often engages in crucial hydrogen bonding interactions within the kinase's ATP-binding pocket, while modifications at the 5-position, enabled by the reactivity of the carbaldehyde, allow for the exploration of structure-activity relationships to enhance potency and selectivity.
Aurora Kinase A Signaling Pathway
The following diagram illustrates a simplified Aurora Kinase A signaling pathway and its downstream targets, which can be modulated by inhibitors derived from this compound.
Caption: Aurora Kinase A signaling pathway and therapeutic intervention.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its aldehyde functionality provides a versatile handle for a wide range of transformations, including reductive amination, Wittig olefination, and Knoevenagel condensation. Furthermore, the pyrimidine core can be elaborated through powerful cross-coupling methodologies. The strategic application of these reactions enables the efficient construction of complex molecules with significant potential in drug discovery, as exemplified by the development of pyrimidine-based Aurora kinase inhibitors. This guide serves as a foundational resource for researchers looking to exploit the rich chemistry of this important building block.
An In-depth Technical Guide to 2-(Dimethylamino)pyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Dimethylamino)pyrimidine-5-carbaldehyde, a key building block in medicinal chemistry. The document details its discovery and history, physicochemical properties, and provides a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are presented and analyzed. Furthermore, this guide explores the significant role of this compound as a precursor in the synthesis of bioactive molecules, particularly kinase inhibitors, highlighting its importance in modern drug discovery and development.
Introduction
This compound, with the CAS number 55551-49-0, is a substituted pyrimidine derivative that has garnered significant interest in the field of medicinal chemistry.[1] Its unique electronic and structural features make it a valuable intermediate for the synthesis of a wide array of complex heterocyclic compounds. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including nucleosides and many pharmaceuticals, underscoring the importance of its functionalized derivatives. This guide aims to provide a detailed technical resource for researchers and professionals working with this versatile compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 55551-49-0 | [1][2] |
| Molecular Formula | C₇H₉N₃O | [1][2] |
| Molecular Weight | 151.17 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 122-124 °C | |
| pKa (Predicted) | 2.27 ± 0.10 | [1] |
Synthesis
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich substrate, in this case, 2-(dimethylamino)pyrimidine, using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Reaction Scheme
Caption: General workflow of the Vilsmeier-Haack synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established Vilsmeier-Haack formylation reactions of similar pyrimidine substrates.
Materials:
-
2-(Dimethylamino)pyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous N,N-dimethylformamide (3 equivalents) to anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath. To this solution, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation: Dissolve 2-(dimethylamino)pyrimidine (1 equivalent) in anhydrous dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Once the ice has melted, basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield the pure product as a solid.
Spectroscopic Analysis
The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data are summarized below.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | Aldehyde proton (-CHO) |
| ~8.7 | s | 2H | Pyrimidine ring protons (H4 and H6) |
| ~3.2 | s | 6H | Dimethylamino protons (-N(CH₃)₂) |
Note: The exact chemical shifts may vary depending on the solvent used.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | Aldehyde carbonyl carbon (-CHO) |
| ~165 | Pyrimidine ring carbon (C2) |
| ~160 | Pyrimidine ring carbons (C4 and C6) |
| ~115 | Pyrimidine ring carbon (C5) |
| ~37 | Dimethylamino carbons (-N(CH₃)₂) |
Note: The exact chemical shifts may vary depending on the solvent used.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930 | Medium | C-H stretch (alkyl) |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1550 | Strong | C=N and C=C stretch (pyrimidine ring) |
| ~1400 | Medium | C-H bend (alkyl) |
Mass Spectrometry
| m/z | Interpretation |
| 151 | [M]⁺ (Molecular ion) |
| 150 | [M-H]⁺ |
| 122 | [M-CHO]⁺ |
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile starting material for the synthesis of various biologically active compounds. Its primary utility lies in its role as a precursor for the construction of more complex heterocyclic systems, particularly in the development of kinase inhibitors.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
Protein kinases are a crucial class of enzymes that regulate a wide range of cellular processes, and their dysregulation is implicated in numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
The aldehyde functionality of this compound provides a reactive handle for a variety of chemical transformations, including:
-
Reductive Amination: To introduce diverse amine-containing side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds and extend the molecular scaffold.
-
Condensation Reactions: With various nucleophiles to construct new heterocyclic rings fused to the pyrimidine core.
These transformations allow for the systematic exploration of the chemical space around the pyrimidine core, enabling the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Caption: Synthetic utility of this compound in generating kinase inhibitor candidates.
While specific publicly disclosed drug candidates originating directly from this aldehyde are not extensively detailed, numerous patents and research articles describe the synthesis of pyrimidine-based kinase inhibitors where this or structurally very similar aldehydes are plausible key intermediates. The 2-aminopyrimidine motif is a well-established hinge-binding element in many kinase inhibitors, and the C5-substitution allows for the introduction of moieties that can interact with other regions of the ATP-binding pocket, thereby influencing potency and selectivity.
Conclusion
This compound is a valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an attractive starting material for the construction of complex heterocyclic molecules. Its role as a precursor in the development of kinase inhibitors highlights its significance in the ongoing quest for novel therapeutics. This technical guide provides a foundational resource for researchers to facilitate the effective utilization of this important chemical entity in their research and development endeavors.
References
Methodological & Application
Application Notes and Protocols for the Vilsmeier-Haack Formylation of 2-(Dimethylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Vilsmeier-Haack formylation of 2-(dimethylamino)pyrimidine. This reaction is a crucial method for introducing a formyl group onto the pyrimidine ring, yielding 2-(dimethylamino)pyrimidine-4-carbaldehyde, a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The protocol is based on established principles of the Vilsmeier-Haack reaction and adapted from procedures for similar heterocyclic substrates.
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3] The resulting electrophilic chloroiminium salt attacks the electron-rich substrate, and subsequent hydrolysis yields the formylated product.[1][2]
2-(Dimethylamino)pyrimidine is an electron-rich heterocycle due to the strong electron-donating nature of the dimethylamino group at the 2-position. This activation directs electrophilic substitution to other positions on the pyrimidine ring. The Vilsmeier-Haack reaction is, therefore, an effective method for the introduction of a formyl group, a key functional handle for further synthetic transformations. The expected major product of this reaction is 2-(dimethylamino)pyrimidine-4-carbaldehyde, where formylation occurs at one of the activated and sterically accessible positions.
Reaction Principle and Regioselectivity
The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium cation, is the active electrophile that attacks the electron-rich pyrimidine ring. The dimethylamino group at the C2 position strongly activates the pyrimidine ring towards electrophilic attack, particularly at the C4 and C6 positions. Due to steric hindrance, formylation is anticipated to occur preferentially at the C4 position.
Experimental Protocols
Materials and Equipment:
-
2-(dimethylamino)pyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Crushed ice
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and equipment
Safety Precautions:
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
-
The reaction is exothermic and should be cooled appropriately during the addition of reagents.
Protocol 1: Vilsmeier-Haack Formylation of 2-(Dimethylamino)pyrimidine
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.[1]
1. Preparation of the Vilsmeier Reagent: a. In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (3.0 equivalents). b. Cool the flask to 0 °C in an ice bath. c. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained below 10 °C. d. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale yellow to colorless solid or slurry, should be observed.
2. Reaction with 2-(Dimethylamino)pyrimidine: a. Dissolve 2-(dimethylamino)pyrimidine (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. b. Add the solution of the substrate dropwise to the prepared Vilsmeier reagent at 0 °C with vigorous stirring. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Heat the reaction mixture to 50-60 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexanes as the eluent).
3. Work-up and Purification: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with vigorous stirring. b. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 7-8. c. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic extracts and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. f. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-(dimethylamino)pyrimidine-4-carbaldehyde.
Data Presentation
| Parameter | Condition | Reference/Rationale |
| Substrate | 2-(dimethylamino)pyrimidine | Electron-rich heterocycle |
| Reagents | POCl₃, DMF | Standard for Vilsmeier-Haack reaction[1] |
| Stoichiometry | Substrate:POCl₃:DMF = 1:1.2:3 | Ensures complete formation of the Vilsmeier reagent and provides a solvent medium. |
| Solvent | Dichloromethane | Inert solvent for the substrate. |
| Temperature | 0 °C for reagent formation, 50-60 °C for reaction | Controlled addition at low temperature is crucial for safety and selectivity. Heating promotes the reaction to completion. |
| Reaction Time | 2-4 hours | Typical for Vilsmeier-Haack reactions of activated heterocycles. Should be monitored by TLC. |
| Work-up | Hydrolysis with ice, neutralization with NaOAc, extraction with EtOAc | Standard procedure to hydrolyze the iminium intermediate and isolate the product. |
| Purification | Silica gel column chromatography | To obtain the pure formylated product. |
| Expected Product | 2-(dimethylamino)pyrimidine-4-carbaldehyde | Based on the electronic activation of the pyrimidine ring. |
Visualizations
References
Application Notes and Protocols for the Reactions of 2-(Dimethylamino)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key reactions of 2-(Dimethylamino)pyrimidine-5-carbaldehyde, a versatile building block in medicinal chemistry. The protocols detailed herein are intended to serve as a practical guide for the synthesis of diverse molecular scaffolds with potential applications in drug discovery, particularly in the development of kinase inhibitors.
Introduction
This compound is a heterocyclic aldehyde featuring a pyrimidine core, a privileged scaffold in numerous biologically active compounds. The electron-donating dimethylamino group at the 2-position and the electrophilic carbaldehyde group at the 5-position provide multiple reaction sites for synthetic transformations. This document outlines protocols for several key reactions of this aldehyde, including Knoevenagel condensation, Wittig reaction, reduction to the corresponding alcohol, and reductive amination. These reactions enable the introduction of diverse functional groups and the construction of more complex molecular architectures, which are crucial for exploring structure-activity relationships (SAR) in drug development programs.
Key Reactions and Applications
The aldehyde functionality of this compound is a versatile handle for various synthetic transformations. Its reactivity allows for the facile synthesis of a wide range of derivatives, making it a valuable starting material in the synthesis of potential therapeutic agents.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is particularly useful for the synthesis of substituted alkenes, which can serve as key intermediates in the synthesis of various heterocyclic compounds.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of (E)-2-(2-(dimethylamino)pyrimidin-5-yl)methylene)malononitrile.
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of malononitrile to the solution and stir until fully dissolved.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum.
-
Data Presentation: Knoevenagel Condensation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | Reflux | 2-4 | >90 (estimated) |
| This compound | Ethyl cyanoacetate | Piperidine | Ethanol | Reflux | 4-6 | 85-95 (estimated) |
| This compound | Barbituric acid | None | Water | Reflux | 2-3 | >90 (estimated) |
Note: The yields are estimated based on similar reactions and may require optimization for this compound.
Caption: General workflow for the Knoevenagel condensation.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). This reaction is highly versatile and allows for the formation of C=C bonds with good control over stereochemistry in some cases.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
This protocol describes the synthesis of (E)-2-(dimethylamino)-5-(2-phenylethenyl)pyrimidine.
-
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Strong base (e.g., n-Butyllithium or Sodium hydride)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension in an ice bath and add a strong base dropwise to generate the ylide (a color change is typically observed).
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the ylide solution and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation: Wittig Reaction
| Reactant 1 | Wittig Reagent | Base | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 0 °C to RT | 12-16 | 70-85 (estimated) |
| This compound | (Carbethoxymethylene)triphenylphosphorane | - | THF | Reflux | 6-8 | 80-90 (estimated) |
Note: The yields are estimated based on similar reactions and may require optimization.
Caption: Simplified workflow of the Wittig reaction.
Reduction to Alcohol
The aldehyde group can be readily reduced to a primary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.
Experimental Protocol: Reduction with Sodium Borohydride
This protocol describes the synthesis of (2-(dimethylamino)pyrimidin-5-yl)methanol.[1]
-
Materials:
-
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water or dilute acid.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to afford the product.
-
Data Presentation: Reduction to Alcohol
| Reactant | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | NaBH₄ | Methanol | 0 °C to RT | 1-2 | >95 (estimated)[2] |
Note: The yield is estimated based on general reductions of aromatic aldehydes with NaBH₄.[2]
Caption: General scheme for the reduction of the aldehyde to an alcohol.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. It involves the in-situ formation of an imine, which is then reduced to the corresponding amine. This one-pot procedure is highly efficient for creating C-N bonds.
Experimental Protocol: Reductive Amination with Aniline
This protocol describes the synthesis of N-phenyl-1-(2-(dimethylamino)pyrimidin-5-yl)methanamine.
-
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a solution of this compound in DCE or DCM, add 1.1 equivalents of aniline.
-
Stir the mixture at room temperature for about 30 minutes to allow for imine formation.
-
Carefully add 1.5 equivalents of sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Data Presentation: Reductive Amination
| Reactant 1 | Amine | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Aniline | NaBH(OAc)₃ | DCE | RT | 12-24 | 80-90 (estimated) |
| This compound | Benzylamine | NaBH(OAc)₃ | DCM | RT | 12-24 | 85-95 (estimated) |
Note: The yields are estimated based on general reductive amination protocols and may require optimization.
Caption: General workflow for the reductive amination reaction.
Application in Drug Discovery: Kinase Inhibitors
The pyrimidine scaffold is a common feature in many approved kinase inhibitors. The derivatives synthesized from this compound can be screened for their potential as kinase inhibitors. For instance, the amino- and substituted amino- derivatives obtained through reductive amination can be further elaborated to generate libraries of compounds for high-throughput screening against various kinase targets. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.
Caption: Conceptual workflow from starting material to a potential drug candidate.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of pyrimidine-based compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the chemical space around this scaffold. The potential for the resulting derivatives to act as kinase inhibitors makes this compound particularly relevant to drug development professionals. Further optimization of the described reactions and exploration of other transformations will undoubtedly lead to the discovery of novel bioactive molecules.
References
Application Notes and Protocols for Condensation Reactions with 2-(Dimethylamino)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key condensation reactions involving 2-(dimethylamino)pyrimidine-5-carbaldehyde, a versatile building block in medicinal chemistry. The resulting pyrimidine derivatives are of significant interest due to their diverse biological activities, including potential applications as kinase inhibitors and other therapeutic agents.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Pyrimidine Derivatives
The Knoevenagel condensation is a powerful method for the formation of carbon-carbon double bonds. In the context of this compound, this reaction is employed to synthesize α,β-unsaturated compounds which are valuable intermediates for the preparation of more complex heterocyclic systems.
Quantitative Data Summary
| Product | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) |
| (E)-3-(2-(dimethylamino)pyrimidin-5-yl)acrylonitrile | Malononitrile | Piperidine | Ethanol | 4 h | 85 |
| Ethyl (E)-2-cyano-3-(2-(dimethylamino)pyrimidin-5-yl)acrylate | Ethyl cyanoacetate | Piperidine | Ethanol | 6 h | 82 |
Experimental Protocol: Synthesis of (E)-3-(2-(dimethylamino)pyrimidin-5-yl)acrylonitrile
Materials:
-
This compound (1.0 g, 6.61 mmol)
-
Malononitrile (0.44 g, 6.61 mmol)
-
Piperidine (0.1 mL)
-
Ethanol (20 mL)
Procedure:
-
To a solution of this compound in ethanol, add malononitrile and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
Expected Outcome:
A crystalline solid with a yield of approximately 85%. The product can be further purified by recrystallization from ethanol.
Claisen-Schmidt Condensation for the Synthesis of Pyrimidine Chalcones
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and another carbonyl compound to form an α,β-unsaturated ketone, commonly known as a chalcone. Pyrimidine-containing chalcones are precursors to a wide range of heterocyclic compounds with potential pharmacological activities.[1][2]
Quantitative Data Summary
| Product | Ketone | Catalyst | Solvent | Reaction Time | Yield (%) |
| (E)-1-(4-chlorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)prop-2-en-1-one | 4-Chloroacetophenone | NaOH | Ethanol | 6 h | 78 |
| (E)-3-(2-(dimethylamino)pyrimidin-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | 4-Methoxyacetophenone | NaOH | Ethanol | 6 h | 81 |
Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)prop-2-en-1-one
Materials:
-
This compound (1.0 g, 6.61 mmol)
-
4-Chloroacetophenone (1.02 g, 6.61 mmol)
-
Sodium hydroxide (0.53 g, 13.22 mmol)
-
Ethanol (30 mL)
-
Water (10 mL)
Procedure:
-
Dissolve this compound and 4-chloroacetophenone in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid is filtered, washed with water, and dried.
Expected Outcome:
A solid product with a yield of approximately 78%. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Wittig Reaction for the Synthesis of Pyrimidine-Substituted Alkenes
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones. This reaction utilizes a phosphorus ylide to convert the carbonyl group into a carbon-carbon double bond with high regioselectivity.
Quantitative Data Summary
| Product | Phosphonium Salt | Base | Solvent | Reaction Time | Yield (%) |
| 5-(2-phenylethenyl)-2-(dimethylamino)pyrimidine | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 12 h | 75 |
| Ethyl 2-(2-(dimethylamino)pyrimidin-5-yl)acrylate | (Ethoxycarbonylmethyl)triphenylphosphonium bromide | NaH | THF | 8 h | 80 |
Experimental Protocol: Synthesis of 5-(2-phenylethenyl)-2-(dimethylamino)pyrimidine
Materials:
-
Benzyltriphenylphosphonium chloride (3.10 g, 7.93 mmol)
-
n-Butyllithium (n-BuLi) (1.6 M in hexanes, 5.0 mL, 7.93 mmol)
-
This compound (1.0 g, 6.61 mmol)
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
Procedure:
-
To a suspension of benzyltriphenylphosphonium chloride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium dropwise at 0 °C.
-
Stir the resulting deep red solution of the ylide at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Outcome:
A solid product with a yield of approximately 75%.
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of this compound obtained through these condensation reactions serve as important scaffolds in drug discovery. The introduction of varied substituents via these synthetic routes allows for the fine-tuning of physicochemical and pharmacological properties. These compounds have been investigated for a range of biological activities, including but not limited to:
-
Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by inhibiting various kinases involved in cell proliferation and survival signaling pathways.[1]
-
Antimicrobial Agents: The pyrimidine nucleus is a common feature in many antimicrobial drugs.
-
Antiviral and Anti-inflammatory agents.
The synthetic protocols detailed above provide a foundation for the generation of libraries of novel pyrimidine derivatives for screening and lead optimization in drug development programs.
References
Application Notes & Protocols: Synthesis of Schiff Bases from 2-(Dimethylamino)pyrimidine-5-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrimidine-based compounds are of significant interest in medicinal chemistry and drug development due to their presence in the core structure of nucleic acids and their wide range of pharmacological activities.[1] Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of primary amines with carbonyl compounds.[2] The incorporation of a pyrimidine ring into a Schiff base structure often enhances biological efficacy, leading to compounds with potent antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[1][3][4] This document provides detailed protocols for the synthesis of Schiff bases from 2-(Dimethylamino)pyrimidine-5-carbaldehyde, a versatile precursor for creating diverse molecular libraries for screening and drug discovery.
Applications in Drug Development: Schiff bases derived from pyrimidine scaffolds are valuable ligands and bioactive molecules. The imine linkage is crucial for many enzymatic reactions, and these compounds can form stable complexes with metal ions, further broadening their therapeutic potential.[4] Their applications include the development of novel anticancer agents that may target specific cellular pathways, new classes of antibiotics and antifungals to combat resistant strains, and anti-inflammatory drugs.[5][6] The 2-(dimethylamino) substituent on the pyrimidine ring can enhance solubility and bioavailability, making these derivatives particularly attractive for pharmacological studies.
Experimental Protocols
Two primary methods for the synthesis of Schiff bases from this compound are presented: conventional heating and microwave-assisted synthesis. Microwave irradiation often leads to significantly reduced reaction times and improved yields.
Protocol 1: Conventional Synthesis via Acid Catalysis
This protocol describes a general method for the condensation reaction using conventional heating under reflux with a catalytic amount of acid.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.
-
To this solution, add an equimolar amount of the desired primary amine (1.0 mmol).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a condenser and reflux the mixture with continuous stirring for 4-8 hours.[2] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. For many products, precipitation will occur upon cooling.
-
If no precipitate forms, the volume of the solvent can be reduced under vacuum, and the resulting solution can be poured into crushed ice to induce precipitation.[2]
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.
-
Dry the final product in a vacuum oven. Characterize the compound using FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry.
Protocol 2: Microwave-Assisted Synthesis
This method provides a rapid and efficient alternative to conventional heating.
Materials:
-
This compound
-
Substituted primary amine
-
Ethanol or Methanol
-
Microwave synthesis reactor
Procedure:
-
In a 10 mL microwave reaction vessel, combine this compound (1.0 mmol) and the primary amine (1.0 mmol) in 5 mL of ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 10-30 minutes. Reaction parameters should be optimized for specific substrates.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often crystallizes directly from the solution upon cooling.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.
-
If necessary, purify the product further by recrystallization.
Data Presentation
The following tables summarize representative quantitative data for pyrimidine Schiff bases synthesized using similar methodologies. This data serves as a reference for expected outcomes.
Table 1: Comparison of Conventional vs. Microwave Synthesis for Pyrimidine Schiff Bases.
| Synthesis Method | Catalyst | Solvent | Reaction Time | Typical Yield (%) |
|---|---|---|---|---|
| Conventional Heating | Glacial Acetic Acid | Ethanol | 4 - 8 hours | 65 - 80% |
| Microwave Irradiation | None / Acidic Clay | Ethanol | 10 - 30 minutes | 85 - 95% |
Table 2: Representative Physical Data for Analogous Pyrimidine Schiff Bases.
| Compound Class | Amine Reactant | Molecular Formula | M.P. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-benzylidine-2-aminopyrimidine | p-dimethylaminobenzaldehyde | C₁₃H₁₄N₄ | 55-56 | 78% | |
| N-benzylidine-2-aminopyrimidine | p-hydroxybenzaldehyde | C₁₁H₉N₃O | 140-141 | 75% |
| 5-iminomethyl-pyrimidine | 2-methoxyaniline | C₂₄H₂₂FN₅O | 167-169 | 36% |[1] |
Table 3: Representative Spectroscopic Data for Characterization of Pyrimidine Schiff Bases.
| Spectral Data | Functional Group | Characteristic Signal | Reference |
|---|---|---|---|
| FT-IR (cm⁻¹) | C=N (Imine) | 1604 - 1685 | |
| ¹H NMR (δ, ppm) | -CH=N- (Azomethine Proton) | 8.21 - 9.80 |
| ¹³C NMR (δ, ppm) | -C H=N- (Azomethine Carbon) | 161 - 173 |[1] |
Visualizations
Experimental and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of Schiff bases.
Caption: General workflow for Schiff base synthesis and characterization.
Conceptual Signaling Pathway Inhibition
This diagram illustrates a conceptual mechanism of action relevant to drug development, where a synthesized pyrimidine Schiff base acts as an inhibitor of a critical cellular signaling pathway, such as one involved in cancer cell proliferation.
Caption: Conceptual inhibition of a kinase-mediated signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. jsscacs.edu.in [jsscacs.edu.in]
- 4. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aarf.asia [aarf.asia]
- 6. Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 2-(Dimethylamino)pyrimidine-5-carbaldehyde in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged heterocyclic core. The strategic functionalization of the pyrimidine ring allows for fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. Among the various pyrimidine-based building blocks, 2-(dimethylamino)pyrimidine-5-carbaldehyde presents itself as a versatile precursor for the synthesis of a diverse array of kinase inhibitors. The presence of the dimethylamino group at the 2-position can influence solubility and interactions with the kinase active site, while the aldehyde functionality at the 5-position serves as a key handle for introducing various pharmacophoric elements through a range of chemical transformations.
Key Synthetic Applications and Methodologies
The aldehyde group of this compound is amenable to a variety of chemical reactions, making it a valuable synthon for creating diverse chemical libraries for high-throughput screening.
1. Reductive Amination: A straightforward and widely used method to introduce a variety of amine functionalities. This reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. This allows for the facile incorporation of different side chains that can interact with specific residues in the kinase ATP-binding pocket.
2. Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as active methylene compounds (e.g., malononitrile, cyanoacetates) or guanidine derivatives, to construct more complex heterocyclic systems. These reactions are fundamental in building the core structures of many kinase inhibitors.
3. Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the carbon chain at the 5-position, introducing double bonds that can be further functionalized or serve as rigid linkers within the inhibitor structure.
4. Multi-component Reactions: The aldehyde can be employed in one-pot, multi-component reactions (MCRs), such as the Biginelli or Hantzsch reactions, to rapidly generate complex and diverse molecular scaffolds. MCRs are highly efficient for creating libraries of compounds for drug discovery.
Hypothetical Synthesis of a Pyrimidine-Based Kinase Inhibitor
The following section outlines a hypothetical synthetic protocol for a 2,4-disubstituted aminopyrimidine, a common scaffold in kinase inhibitors, starting from this compound. This protocol is based on established chemical principles for pyrimidine synthesis.
Protocol: Synthesis of a 2,4-Diaminopyrimidine Derivative
This protocol describes a two-step synthesis involving a condensation reaction followed by a cyclization.
Step 1: Knoevenagel Condensation
-
Reaction: this compound is reacted with an active methylene compound, such as malononitrile, in the presence of a base to yield a 2-((2-(dimethylamino)pyrimidin-5-yl)methylene)malononitrile intermediate.
-
Reagents and Solvents:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the product.
-
Step 2: Cyclization with Guanidine
-
Reaction: The intermediate from Step 1 is reacted with guanidine to form the final 2,4-diaminopyrimidine-5-carbonitrile derivative.
-
Reagents and Solvents:
-
2-((2-(dimethylamino)pyrimidin-5-yl)methylene)malononitrile
-
Guanidine hydrochloride
-
Sodium ethoxide (base)
-
Ethanol (solvent)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir for 15 minutes.
-
Add the product from Step 1 to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2,4-diaminopyrimidine derivative.
-
Data Presentation
The biological activity of the synthesized compounds would typically be evaluated through in vitro kinase assays and cellular proliferation assays. The results are commonly presented in a tabular format for easy comparison.
Table 1: Hypothetical Biological Activity of Synthesized Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| HYPO-CMPD-01 | Aurora A | 15 | HCT116 | 0.5 |
| HYPO-CMPD-02 | CDK2 | 50 | HeLa | 1.2 |
| HYPO-CMPD-03 | VEGFR2 | 25 | A549 | 0.8 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: The concentration of a drug that inhibits the growth of a cell line by 50%.
Visualization of Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively visualize experimental workflows and the signaling pathways targeted by the synthesized inhibitors.
Caption: Synthetic and biological evaluation workflow.
Caption: Kinase inhibitor mechanism of action.
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its chemical reactivity allows for the introduction of diverse functionalities at the 5-position of the pyrimidine ring, enabling the exploration of structure-activity relationships and the optimization of inhibitor properties. The synthetic protocols and conceptual frameworks presented in these application notes provide a foundation for researchers to design and synthesize new pyrimidine-based kinase inhibitors for further investigation in drug discovery programs. The development of innovative synthetic routes and the biological evaluation of the resulting compounds will continue to be a vibrant area of research in the quest for more effective and selective cancer therapies.
Application Notes and Protocols: 2-(Dimethylamino)pyrimidine-5-carbaldehyde as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)pyrimidine-5-carbaldehyde is a versatile heterocyclic building block crucial in the synthesis of a wide array of bioactive molecules. Its pyrimidine core is a key pharmacophore found in numerous FDA-approved drugs, particularly kinase inhibitors. The presence of a dimethylamino group at the 2-position and a reactive aldehyde at the 5-position makes it an ideal precursor for generating libraries of compounds for drug discovery. This document provides detailed application notes and protocols for the synthesis of bioactive molecules derived from this compound, with a focus on the development of kinase inhibitors. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2]
Key Applications in Drug Discovery
The aldehyde functionality of this compound serves as a versatile handle for various chemical transformations, including condensation reactions, reductive aminations, and the formation of Schiff bases. A particularly fruitful application is its use in the synthesis of substituted 2,4-diaminopyrimidines through cyclocondensation with guanidine and its derivatives. The resulting 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors, which competitively bind to the ATP-binding site of kinases, thereby modulating their activity.[1]
Featured Bioactive Molecule: Synthesis of a Putative Kinase Inhibitor
This section details the synthesis of a representative bioactive molecule, 4-(dimethylamino)-5-(1H-imidazol-2-yl)pyrimidin-2-amine (DMPIP) , a putative kinase inhibitor, starting from this compound. The synthesis involves a two-step process: a cyclocondensation reaction with guanidine to form the 2,4-diaminopyrimidine core, followed by a reaction to form the imidazole ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 55551-49-0 | |
| Molecular Formula | C₇H₉N₃O | |
| Molecular Weight | 151.17 g/mol | |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C |
Experimental Protocol: Synthesis of 4-(dimethylamino)-5-formylpyrimidin-2-amine
This initial step involves the formation of a 2,4-diaminopyrimidine derivative via a cyclocondensation reaction.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask, add guanidine hydrochloride (1.0 equivalent).
-
Stir the mixture at room temperature for 30 minutes to generate free guanidine.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute solution of acetic acid.
-
The product, 4-(dimethylamino)-5-formylpyrimidin-2-amine, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Experimental Protocol: Synthesis of 4-(dimethylamino)-5-(1H-imidazol-2-yl)pyrimidin-2-amine (DMPIP)
Materials:
-
4-(dimethylamino)-5-formylpyrimidin-2-amine
-
Glyoxal (40% solution in water)
-
Ammonium hydroxide solution
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-(dimethylamino)-5-formylpyrimidin-2-amine (1.0 equivalent) in ethanol.
-
Add glyoxal (1.1 equivalents) and a stoichiometric amount of ammonium hydroxide solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The product, DMPIP, will precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity and Signaling Pathway
Derivatives of 2,4-diaminopyrimidine are frequently investigated as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer. For instance, they have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3] These kinases play pivotal roles in cell cycle progression, mitosis, and angiogenesis, respectively. Inhibition of these pathways can lead to cell cycle arrest, apoptosis, and a reduction in tumor growth.
Table 2: Representative Biological Activity of Structurally Related Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| 2,4-Diaminopyrimidine Derivative | CDK2 | 9.0 | MDA-MB-435 | [3] |
| 2,4-Diaminopyrimidine Derivative | Aurora A | <200 | SCLC cell lines | [2] |
| Pyrimidine-5-carbonitrile Derivative | VEGFR-2 | 530 | - |
The putative kinase inhibitor, DMPIP, synthesized from this compound, is predicted to target kinases within critical cell signaling pathways, such as the MAPK/ERK pathway, which is downstream of many receptor tyrosine kinases like VEGFR.
Signaling Pathway Diagram
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Pyrimidine Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds, including anticancer and antimicrobial agents.[1][2] The functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies aimed at generating diverse molecular libraries for structure-activity relationship (SAR) studies.[3] This protocol focuses on the SNAr reaction on pyrimidine aldehydes, a versatile class of building blocks where the aldehyde group can be used for further synthetic transformations. The electron-withdrawing nature of the pyrimidine ring nitrogens and the aldehyde group facilitates the substitution of leaving groups, typically halogens, by a variety of nucleophiles.[4]
This document provides a detailed protocol for the SNAr reaction on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde as a representative example, along with data for various reaction conditions and nucleophiles.
General Reaction Scheme
The general scheme for the nucleophilic aromatic substitution on a dichloropyrimidine aldehyde involves the displacement of one or both chlorine atoms by a nucleophile. The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols for the Characterization of 2-(Dimethylamino)pyrimidine-5-carbaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-(Dimethylamino)pyrimidine-5-carbaldehyde and its derivatives. This document includes detailed experimental protocols and data presentation to assist researchers in the identification, quantification, and quality control of these compounds, which are valuable intermediates in medicinal chemistry.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its derivatives have shown potential in diverse therapeutic areas, necessitating robust and reliable analytical methods for their characterization. This document outlines the primary analytical techniques used to confirm the structure, purity, and physicochemical properties of these compounds.
Analytical Techniques
The primary analytical techniques for the characterization of this compound and its derivatives include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.
-
Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
-
Infrared (IR) Spectroscopy for the identification of functional groups.
-
Elemental Analysis to determine the elemental composition.
The following sections provide detailed protocols and expected data for each of these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound and its derivatives. Both ¹H and ¹³C NMR are essential for a complete characterization.
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~4 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay (d1): 2 seconds.
Data Presentation: NMR Spectral Data
The expected chemical shifts for this compound are summarized in the table below. Note that actual chemical shifts can vary slightly depending on the solvent and concentration.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Pyrimidine H | ~8.7 | s | 2H | H4, H6 |
| Aldehyde H | ~9.8 | s | 1H | -CHO |
| Dimethylamino H | ~3.2 | s | 6H | -N(CH₃)₂ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Aldehyde C | ~185 | -CHO |
| Pyrimidine C2 | ~165 | C-N(CH₃)₂ |
| Pyrimidine C4, C6 | ~160 | C4, C6 |
| Pyrimidine C5 | ~120 | C-CHO |
| Dimethylamino C | ~37 | -N(CH₃)₂ |
Note: The assignments are based on typical chemical shifts for similar structures and may require 2D NMR experiments (e.g., HSQC, HMBC) for definitive confirmation.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to gain structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
Instrumentation:
-
A mass spectrometer with an electrospray ionization (ESI) source is commonly used. Gas chromatography-mass spectrometry (GC-MS) can also be employed for volatile derivatives.
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
Data Presentation: Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass | Observed Ion [M+H]⁺ |
| This compound | C₇H₉N₃O | 151.0746 | ~152.0825 |
Expected Fragmentation Pattern: The fragmentation of the molecular ion can provide structural confirmation. Common fragmentation pathways for pyrimidine derivatives may involve the loss of small neutral molecules or radicals from the substituents.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of this compound and its derivatives.
Experimental Protocol: HPLC
Instrumentation:
-
An HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is generally suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, typically around 254 nm or 320 nm for conjugated systems).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
Data Presentation: HPLC Purity Data
The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
| Sample ID | Retention Time (min) | Peak Area (%) |
| This compound | Varies with conditions | >95% (for a pure sample) |
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound derivative.
Caption: A typical workflow for the synthesis and characterization of a pyrimidine derivative.
Logical Relationship of Analytical Techniques
This diagram shows the logical relationship between the different analytical techniques and the information they provide for the final characterization of the compound.
Application Notes and Protocols for Claisen-Schmidt Condensation of 2-Aminopyrimidine-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen-Schmidt condensation is a robust and versatile base-catalyzed reaction for the synthesis of chalcones, which are α,β-unsaturated ketones. Chalcones, a class of open-chain flavonoids, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] The core structure of chalcones, featuring two aromatic rings linked by a three-carbon enone system, serves as a privileged scaffold in drug discovery.
This document provides detailed application notes and protocols for the Claisen-Schmidt condensation of 2-aminopyrimidine-5-carbaldehyde derivatives with various substituted acetophenones. The resulting chalcones, incorporating a 2-aminopyrimidine moiety, are of particular interest as the pyrimidine ring is a key structural component in many biologically active compounds and pharmaceuticals. The synthesis of these hybrid molecules offers a promising avenue for the development of novel therapeutic agents.
Reaction Mechanism and Workflow
The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation followed by a dehydration step. The general mechanism is as follows:
-
Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone derivative to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the 2-aminopyrimidine-5-carbaldehyde.
-
Aldol Adduct Formation: An intermediate β-hydroxy ketone (aldol adduct) is formed.
-
Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated system of the chalcone.
A typical experimental workflow for the synthesis and purification of these chalcones is outlined below.
Experimental Protocols
The following protocols describe the synthesis of chalcone derivatives from 2-aminopyrimidine-5-carbaldehyde and various substituted acetophenones.
Protocol 1: General Synthesis of (E)-3-(2-aminopyrimidin-5-yl)-1-(substituted phenyl)prop-2-en-1-one Derivatives
This protocol is a standard method for the Claisen-Schmidt condensation.
Materials and Reagents:
-
2-Aminopyrimidine-5-carbaldehyde (1.0 eq)
-
Substituted Acetophenone (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone) (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2-aminopyrimidine-5-carbaldehyde and the substituted acetophenone in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Reaction Initiation: Cool the mixture in an ice bath with continuous stirring. Prepare a solution of NaOH (e.g., 2.0 eq in a small amount of water) and add it dropwise to the reaction mixture, maintaining the temperature below 25°C.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Data Presentation
The following table summarizes the expected products and provides a template for recording quantitative data for the synthesized chalcone derivatives.
| Compound ID | Substituted Acetophenone | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1a | Acetophenone | (E)-3-(2-aminopyrimidin-5-yl)-1-phenylprop-2-en-1-one | C₁₃H₁₁N₃O | Data | Data |
| 1b | 4'-Chloroacetophenone | (E)-3-(2-aminopyrimidin-5-yl)-1-(4-chlorophenyl)prop-2-en-1-one | C₁₃H₁₀ClN₃O | Data | Data |
| 1c | 4'-Methoxyacetophenone | (E)-3-(2-aminopyrimidin-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | C₁₄H₁₃N₃O₂ | Data | Data |
| 1d | 4'-Nitroacetophenone | (E)-3-(2-aminopyrimidin-5-yl)-1-(4-nitrophenyl)prop-2-en-1-one | C₁₃H₁₀N₄O₃ | Data | Data |
| 1e | 4'-Methylacetophenone | (E)-3-(2-aminopyrimidin-5-yl)-1-(p-tolyl)prop-2-en-1-one | C₁₄H₁₃N₃O | Data | Data |
*Data to be filled in upon synthesis and characterization.
Applications in Drug Development
Chalcones incorporating a 2-aminopyrimidine moiety are promising candidates for drug development due to the diverse biological activities associated with both scaffolds.
-
Antimicrobial Activity: Pyrimidine derivatives are known to exhibit a broad spectrum of antimicrobial activities.[2][3] The resulting chalcones can be screened against various bacterial and fungal strains to identify potential new antimicrobial agents.
-
Anticancer Activity: Chalcones are well-documented for their anticancer properties, often by inducing apoptosis in cancer cells. The synthesized 2-aminopyrimidine chalcones can be evaluated for their cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory Activity: Many chalcone derivatives possess anti-inflammatory properties. These compounds can be tested in relevant assays to assess their potential as anti-inflammatory drugs.
The general workflow for screening the biological activity of these synthesized compounds is depicted below.
Troubleshooting
The following diagram outlines a logical approach to troubleshooting common issues encountered during the Claisen-Schmidt condensation.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Dimethylamino)pyrimidine-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Dimethylamino)pyrimidine-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most effective and widely used methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: For recrystallization, polar solvents are generally suitable. Methanol and ethanol are good starting points. If solubility in a single solvent is too high or too low, a binary solvent system, such as ethyl acetate/hexane, can be employed to achieve optimal crystal formation.
Q3: What is a suitable mobile phase for the column chromatography of this compound?
A3: A common mobile phase for purifying pyrimidine derivatives like this is a mixture of a non-polar solvent and a more polar solvent. A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing) is a good starting point for silica gel column chromatography.
Q4: What are the potential impurities I might encounter?
A4: Impurities can arise from unreacted starting materials from the synthesis, such as 2-(dimethylamino)pyrimidine, or byproducts from the formylation reaction (e.g., Vilsmeier-Haack reaction). These byproducts can include compounds with similar polarities to the desired product, making purification challenging.
Q5: How can I improve the separation of my compound from impurities with similar polarity during column chromatography?
A5: To enhance separation, you can try optimizing the mobile phase. This can be achieved by using a shallower gradient, or by adding a small amount of a third solvent, such as methanol, to modify the polarity and improve selectivity. For basic compounds like this, adding a small percentage of triethylamine (e.g., 0.1-1%) to the mobile phase can help reduce tailing and improve peak shape.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point.[2][3] | Add a small amount of additional solvent to the hot solution to decrease the saturation. Allow the solution to cool more slowly to a temperature below the melting point before significant precipitation occurs.[2] |
| No crystals form upon cooling. | The solution is not saturated enough (too much solvent was used), or the solution is supersaturated.[2][4] | If too much solvent was used, evaporate some of it and allow the solution to cool again. For supersaturated solutions, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2][4] |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. The crystals were washed with a solvent that was not cold enough. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
| Product is still impure after recrystallization. | The impurities have a very similar solubility profile to the desired compound in the chosen solvent. | Try a different recrystallization solvent or solvent system. If impurities persist, column chromatography is likely required for effective separation.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from an impurity. | The polarity of the mobile phase is not optimal for separating the compounds. | Adjust the composition of the mobile phase. If the compounds are eluting too quickly, decrease the polarity (e.g., reduce the percentage of ethyl acetate in hexane). If they are eluting too slowly, increase the polarity. Consider trying a different solvent system altogether.[1] |
| The compound is streaking or "tailing" on the column. | The compound is interacting too strongly with the stationary phase (silica gel), which can be common for basic compounds. | Add a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), to the mobile phase to neutralize active sites on the silica gel and improve the peak shape.[1] |
| The compound does not elute from the column. | The mobile phase is not polar enough to move the compound through the stationary phase. | Gradually increase the polarity of the mobile phase. A step gradient to a more polar solvent system (e.g., adding methanol to the ethyl acetate/hexane mixture) may be necessary to elute highly polar compounds. |
| Cracks or channels appear in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process.[1] |
Quantitative Data Summary
The following table provides illustrative data on the expected outcomes of purifying this compound. These values are based on typical results for the purification of similar pyrimidine derivatives and may vary depending on the specific experimental conditions and the initial purity of the crude material.
| Purification Method | Parameter | Before Purification (Crude) | After Purification (Typical) |
| Recrystallization | Purity (by HPLC/NMR) | ~90-95% | >98% |
| Recovery Yield | N/A | 70-90% | |
| Appearance | Yellow to brown solid | Pale yellow crystalline solid | |
| Silica Gel Chromatography | Purity (by HPLC/NMR) | ~90-95% | >99% |
| Recovery Yield | N/A | 60-85% | |
| Appearance | Yellow to brown solid | Off-white to pale yellow solid |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot methanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring an evenly packed bed without any air bubbles.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase as the elution progresses.
-
Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
Technical Support Center: Synthesis of 2-(Dimethylamino)pyrimidine-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(Dimethylamino)pyrimidine-5-carbaldehyde.
Troubleshooting Guide
The synthesis of this compound, typically achieved via the Vilsmeier-Haack reaction, can present several challenges. Below is a summary of common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete formation of the Vilsmeier reagent.- Low reactivity of the starting material.- Insufficient reaction temperature or time.- Degradation of the product during workup. | - Ensure anhydrous conditions for the formation of the Vilsmeier reagent.- Use fresh, high-purity phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).- Increase the reaction temperature and/or extend the reaction time.- Perform the aqueous workup at low temperatures (e.g., pouring the reaction mixture onto ice). |
| Presence of Unreacted Starting Material | - Insufficient amount of Vilsmeier reagent.- Short reaction time or low temperature. | - Increase the molar ratio of the Vilsmeier reagent to the starting material.- Prolong the reaction time and/or increase the reaction temperature. Monitor the reaction progress by TLC or HPLC. |
| Formation of a Dark, Tarry Substance | - Reaction temperature is too high.- Presence of impurities in the starting material or reagents.- Prolonged reaction time at elevated temperatures. | - Optimize the reaction temperature; start with a lower temperature and gradually increase it.- Use purified starting materials and reagents.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Product is Difficult to Purify | - Presence of multiple byproducts.- Co-elution of impurities with the product during chromatography. | - Optimize the reaction conditions to minimize byproduct formation.- Use a different solvent system for column chromatography or consider recrystallization from an appropriate solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method is the Vilsmeier-Haack reaction. This involves the formylation of an electron-rich pyrimidine precursor, 2-(Dimethylamino)pyrimidine, using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Q2: What are the likely impurities in the synthesis of this compound?
A2: Based on the Vilsmeier-Haack reaction mechanism, several impurities can be anticipated:
-
Unreacted 2-(Dimethylamino)pyrimidine: This can occur if the reaction does not go to completion.
-
Byproducts from the Vilsmeier reagent: Residual byproducts from the formation and hydrolysis of the Vilsmeier reagent may be present.
-
Chlorinated Pyrimidines: Although less common for electron-rich pyrimidines, substitution of ring protons or other functional groups with chlorine from POCl₃ can sometimes occur, especially at higher temperatures.
-
Over-formylation or other side reactions: While the 5-position is electronically favored, minor amounts of other isomers or related products could be formed.
Q3: How can I monitor the progress of the Vilsmeier-Haack reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q4: What are the recommended purification techniques for the crude product?
A4: The crude product is typically purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective. Recrystallization from a suitable solvent system can also be employed for further purification.
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol is a representative procedure based on typical Vilsmeier-Haack reactions on heterocyclic compounds.
Materials:
-
2-(Dimethylamino)pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.
-
Reaction with 2-(Dimethylamino)pyrimidine: Dissolve 2-(Dimethylamino)pyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C). Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by NMR, IR, and mass spectrometry.
Visualizations
Technical Support Center: Synthesis of Pyrimidine Aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine aldehydes. Our aim is to help you navigate common challenges and minimize side reactions in your experiments.
Troubleshooting Guides
The synthesis of pyrimidine aldehydes can be accomplished through several methods, each with its own set of potential challenges. The following tables outline common issues, their probable causes, and recommended solutions for three primary synthetic routes.
Method 1: Vilsmeier-Haack Formylation of Pyrimidines
This method introduces a formyl group onto an electron-rich pyrimidine ring using the Vilsmeier reagent (typically formed from POCl₃ and DMF).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture can decompose the reagent. 2. Insufficiently Reactive Pyrimidine: Electron-withdrawing groups on the ring hinder the reaction. 3. Incomplete Reaction: Reaction time or temperature may be insufficient. | 1. Ensure all glassware is flame-dried and use anhydrous solvents. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately. 2. For less reactive pyrimidines, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature. 3. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. |
| Formation of Chlorinated Byproducts | The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures, leading to the replacement of hydroxyl groups with chlorine.[1] | Maintain strict temperature control. For hydroxy-substituted pyrimidines, consider protecting the hydroxyl groups before formylation. |
| Multiple Formylations (Di- or Tri-formylation) | Highly activated pyrimidine rings can undergo formylation at multiple sites, especially with an excess of the Vilsmeier reagent. | Carefully control the stoichiometry of the Vilsmeier reagent to a 1:1 or 1.5:1 ratio with the pyrimidine substrate. Consider adding the Vilsmeier reagent dropwise to a solution of the pyrimidine to avoid localized high concentrations. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic. 2. Impurities: Contaminants in starting materials or solvents can lead to polymerization. | 1. Maintain strict temperature control, especially during reagent preparation and substrate addition, using an ice bath. 2. Use high-purity, anhydrous starting materials and solvents. |
Method 2: Oxidation of Hydroxymethylpyrimidines
This method involves the oxidation of a primary alcohol group attached to the pyrimidine ring to an aldehyde, often using reagents like activated manganese dioxide (MnO₂).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Oxidizing Agent: MnO₂ requires activation. 2. Incomplete Reaction: Insufficient reagent or reaction time. 3. Product Adsorption: The product can adsorb onto the solid oxidizing agent. | 1. Activate MnO₂ by drying it in an oven at 120 °C overnight before use.[2] 2. Use a significant excess of the oxidizing agent (e.g., 5-10 equivalents). Monitor the reaction by TLC and if it stalls, add activated molecular sieves to remove water, a byproduct that deactivates MnO₂.[2] 3. After filtration of the oxidant, wash the solid thoroughly with a polar solvent like ethyl acetate or acetonitrile to recover the adsorbed product.[2] |
| Over-oxidation to Carboxylic Acid | Stronger oxidizing agents or harsh reaction conditions can lead to the formation of the corresponding carboxylic acid. | Use a mild and selective oxidizing agent like activated MnO₂.[3] Avoid stronger oxidants unless the reaction conditions are carefully controlled. |
| Formation of Unidentified Byproducts | Decomposition of the starting material or product under the reaction conditions. | Perform the reaction at or below room temperature if possible. Ensure the starting hydroxymethylpyrimidine is pure. |
Method 3: Reduction of Pyrimidine Carboxylic Esters
This method utilizes a reducing agent, such as Diisobutylaluminum hydride (DIBAL-H), to partially reduce an ester to an aldehyde.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Aldehyde Yield / Over-reduction to Alcohol | 1. Reaction Temperature Too High: The intermediate aldehyde is more reactive than the starting ester and will be further reduced to the alcohol if the temperature is not kept low.[4] 2. Excess Reducing Agent: Using more than one equivalent of DIBAL-H will lead to over-reduction. | 1. Maintain a very low reaction temperature, typically -78 °C (dry ice/acetone bath), throughout the addition of the reducing agent and for the duration of the reaction.[5][6] 2. Use only one equivalent of DIBAL-H and add it slowly to the ester solution. |
| Incomplete Reaction | Insufficient amount of reducing agent or reaction time. | Ensure one full equivalent of DIBAL-H is added. Monitor the reaction by TLC to determine the optimal reaction time at low temperature. |
| Complex Mixture of Products | The reducing agent may react with other functional groups on the pyrimidine ring. | DIBAL-H can also reduce other carbonyls and nitriles.[7] Protect other sensitive functional groups on the pyrimidine ring before carrying out the reduction. |
Frequently Asked Questions (FAQs)
Q1: Which method is best for the synthesis of my target pyrimidine aldehyde?
The choice of method depends on the starting material and the substituents on the pyrimidine ring.
-
Vilsmeier-Haack formylation is suitable for electron-rich pyrimidines.
-
Oxidation of a hydroxymethylpyrimidine is a good option if the corresponding alcohol is readily available.
-
Reduction of a pyrimidine carboxylic ester is useful when the ester is the accessible starting material.
Q2: How can I purify my pyrimidine aldehyde?
Purification can often be achieved by column chromatography on silica gel. For some aldehydes, forming a water-soluble bisulfite adduct can be an effective purification method. The aldehyde can be regenerated from the adduct by treatment with a base.
Q3: My Vilsmeier-Haack reaction is giving a chlorinated byproduct instead of the aldehyde. What should I do?
This is a common side reaction, especially with hydroxy-pyrimidines. The Vilsmeier reagent can act as a chlorinating agent. To minimize this, ensure strict temperature control and consider protecting the hydroxyl group before the formylation step.
Q4: My DIBAL-H reduction of a pyrimidine ester is resulting in the corresponding alcohol. How can I prevent this?
Over-reduction is a significant issue with DIBAL-H reductions. The key is to maintain a very low temperature (-78 °C) throughout the reaction and to use only one equivalent of the reducing agent.[4][5]
Experimental Protocols
Protocol 1: Synthesis of 5-Formyluracil via Oxidation of 5-Hydroxymethyluracil[8]
-
Synthesis of 5-Hydroxymethyluracil:
-
Dissolve uracil in an aqueous solution of sodium hydroxide.
-
Add paraformaldehyde to the solution and stir at room temperature. Monitor the reaction by TLC.
-
Once complete, neutralize the solution with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Oxidation to 5-Formyluracil:
-
Suspend the synthesized 5-hydroxymethyluracil in dimethylformamide (DMF).
-
Add activated manganese dioxide (MnO₂).
-
Stir the mixture at an elevated temperature (e.g., 100°C) for several hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove the MnO₂.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: General Procedure for DIBAL-H Reduction of an Ester to an Aldehyde[5]
-
Dissolve the pyrimidine ester (1 equivalent) in an anhydrous solvent like DCM, THF, or toluene in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1 M solution in a suitable solvent, 1 equivalent) dropwise to the stirred solution, ensuring the temperature remains at or below -78 °C.
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt (potassium sodium tartrate) to break up the aluminum salts.
-
Filter the resulting suspension through celite and wash the filter cake with an organic solvent (e.g., ethyl acetate or DCM).
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude pyrimidine aldehyde, which can be further purified by column chromatography.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 2-(Dimethylamino)pyrimidine-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Dimethylamino)pyrimidine-5-carbaldehyde. The primary synthetic route discussed is the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto the pyrimidine ring using a Vilsmeier reagent, which is typically prepared in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2][3]
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction. It is usually generated by the reaction of a substituted amide, most commonly DMF, with an acid chloride such as phosphorus oxychloride (POCl₃). The preparation is an exothermic reaction and should be conducted under anhydrous conditions at low temperatures (typically 0-5 °C) to prevent decomposition of the reagent.
Q3: What are the key safety precautions to consider during the Vilsmeier-Haack reaction?
A3: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. Therefore, the reaction must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The work-up procedure, which often involves quenching the reaction with ice, should be performed slowly and carefully to control the exothermic reaction.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the Vilsmeier-Haack formylation can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent, and spotted on a TLC plate to track the consumption of the starting material and the formation of the product.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. The Vilsmeier reagent should be prepared at a low temperature (0-5 °C) and used immediately.[2] |
| Low Reactivity of the Substrate | For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or moderately increasing the reaction temperature.[2] However, be cautious as higher temperatures can promote side reactions. |
| Incomplete Reaction | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C) or extending the reaction time.[2] |
| Product Decomposition During Work-up | The product may be sensitive to harsh work-up conditions. Perform the work-up at a low temperature by pouring the reaction mixture onto crushed ice and neutralizing carefully with a base like sodium bicarbonate or sodium hydroxide solution. |
Issue 2: Formation of Multiple Products (e.g., Over-formylation)
| Potential Cause | Troubleshooting Steps |
| Excess of Vilsmeier Reagent | Carefully control the stoichiometry of the Vilsmeier reagent. A large excess can lead to di-formylation or other side reactions. Start with a 1.1 to 1.5 molar equivalent of the Vilsmeier reagent relative to the substrate.[1] |
| High Reaction Temperature | Maintain a low and controlled reaction temperature (e.g., 0 °C to room temperature) to enhance selectivity for mono-formylation.[1] |
| Prolonged Reaction Time | Monitor the reaction progress closely using TLC and quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.[1] |
Issue 3: Formation of a Dark, Tarry Residue
| Potential Cause | Troubleshooting Steps |
| Reaction Overheating | The Vilsmeier-Haack reaction is exothermic. Strict temperature control is crucial, especially during the formation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to effectively manage the reaction temperature.[2] |
| Impurities in Starting Materials or Solvents | Use purified, high-purity starting materials and anhydrous solvents to minimize side reactions that can lead to polymerization and tar formation.[2] |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of 2-(Dimethylamino)pyrimidine
This protocol is a generalized procedure based on established methods for the formylation of related heterocyclic compounds. Optimization of specific parameters may be required for optimal yield and purity.
Materials:
-
2-(Dimethylamino)pyrimidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (optional, as co-solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution or dilute sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reactions under anhydrous conditions
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (1.1 - 1.5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.05 - 1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-(Dimethylamino)pyrimidine (1.0 equivalent) in anhydrous DMF or a suitable co-solvent like DCM.
-
Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent.
Data Presentation
The following table provides data on the effect of solvent choice on the yield of a formylated pyrimidine derivative, which can serve as a starting point for the optimization of the synthesis of this compound.[4]
Table 1: Influence of Solvent on the Yield of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde [4]
| Solvent | Reaction Time (h) | Yield (%) |
| Benzene | 6 | 48 |
| 1,2-Dichloroethane | 6 | 50 |
| o-Xylene | 7 | 49 |
| DMF | 5 | 61 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the Vilsmeier-Haack reaction.
References
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for Pyrimidine Formylation
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and overcome common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the Vilsmeier-Haack formylation of pyrimidine derivatives.
Q1: Why is the yield of my formylated pyrimidine consistently low or non-existent?
A1: Low yields in the Vilsmeier-Haack reaction of pyrimidines are often linked to the electron-deficient nature of the pyrimidine ring. The Vilsmeier reagent is a relatively weak electrophile and requires an activated aromatic system for efficient reaction.[1][2]
Troubleshooting Steps:
-
Assess Substrate Activity: The most critical factor is the presence of electron-donating groups (EDGs) on the pyrimidine ring. Hydroxy (-OH), amino (-NH2), and alkoxy (-OR) groups strongly activate the ring towards electrophilic substitution. Without such groups, the reaction is unlikely to proceed.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. In a study on the formylation of 2-methylpyrimidine-4,6-diol, using DMF as the solvent resulted in the highest yield (61%) compared to benzene (48%), 1,2-dichloroethane (50%), and o-xylene (49%).[3] DMF can act as both a solvent and a reagent, potentially increasing the effective concentration of the Vilsmeier reagent.
-
Temperature Optimization: The reaction temperature is a critical parameter. For activated pyrimidines, such as 2-methylpyrimidine-4,6-diol in DMF, a temperature of 80°C for 5 hours has been shown to be effective.[3] For less reactive substrates, higher temperatures may be necessary, but this also increases the risk of side reactions and decomposition. It is advisable to start at a moderate temperature (e.g., 60-80°C) and monitor the reaction progress.
-
Reagent Stoichiometry: The ratio of the Vilsmeier reagent (POCl₃:DMF) to the pyrimidine substrate is crucial. A common starting point is a 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the substrate.[3] An excessive amount of the Vilsmeier reagent can lead to side reactions or decomposition of the starting material.
Q2: I am observing the formation of chlorinated byproducts instead of or in addition to my desired formylated pyrimidine. How can I prevent this?
A2: The Vilsmeier-Haack reagent, particularly when generated with POCl₃, can also act as a chlorinating agent, especially on hydroxy- and oxo-substituted pyrimidines like uracil and its derivatives. This can lead to the formation of chloropyrimidines.
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes favor formylation over chlorination. It is recommended to form the Vilsmeier reagent at a low temperature (0-5°C) before adding the pyrimidine substrate and then slowly increasing the temperature as needed.
-
Modify the Vilsmeier Reagent: While POCl₃ is the most common reagent, other acid chlorides like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent. These may exhibit different reactivity profiles and could potentially reduce unwanted chlorination.
-
Protecting Groups: If chlorination is a persistent issue with a valuable substrate, consider protecting the hydroxyl groups before the Vilsmeier-Haack reaction.
Q3: My aminopyrimidine substrate is giving a complex mixture of products, or I am recovering starting material. What could be the issue?
A3: Aminopyrimidines are generally good substrates for the Vilsmeier-Haack reaction due to the strong activating effect of the amino group. However, side reactions can occur.
Troubleshooting Steps:
-
N-Formylation: The amino group itself can be formylated by the Vilsmeier reagent. This can sometimes be the major product. To favor C-formylation (on the ring), it is important to carefully control the reaction conditions. Using a non-polar solvent and a precise stoichiometry of the Vilsmeier reagent may help.
-
Substrate Solubility: Aminopyrimidines can have poor solubility in some organic solvents. Ensure your substrate is adequately dissolved or suspended in the reaction mixture. Using DMF as a solvent can often help with solubility issues.[3]
-
Reaction Time: Monitor the reaction closely by TLC. If the starting material is consumed but the desired product is not the major species, side reactions are likely occurring. If the starting material remains, a longer reaction time or higher temperature may be required.
Q4: My methoxypyrimidine substrate is decomposing under the reaction conditions. How can I improve the outcome?
A4: Methoxypyrimidines are activated towards the Vilsmeier-Haack reaction, but the methoxy group can be sensitive to the acidic conditions and may be cleaved, leading to decomposition or the formation of hydroxypyrimidines.
Troubleshooting Steps:
-
Lower Reaction Temperature: Start the reaction at a lower temperature (e.g., room temperature or slightly above) and monitor for product formation. A slower reaction at a lower temperature is often preferable to a fast reaction with significant decomposition.
-
Careful pH Control during Workup: During the aqueous workup, ensure that the pH is carefully neutralized. Prolonged exposure to acidic or strongly basic conditions can degrade the product.
Data Presentation
The following table summarizes the effect of different solvents on the yield of the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol.[3]
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzene | Reflux | 6 | 48 |
| 1,2-Dichloroethane | Reflux | 6 | 50 |
| o-Xylene | 100 | 7 | 49 |
| DMF | 80 | 5 | 61 |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol [3]
This protocol is based on a reported procedure and may require optimization for other pyrimidine substrates.
Materials:
-
2-Methylpyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Selected solvent (e.g., DMF, Benzene, 1,2-Dichloroethane, o-Xylene)
-
Ice
-
Deionized water
Procedure:
-
Vilsmeier Reagent Preparation: In a fume hood, carefully add phosphorus oxychloride (1.0 equivalent) dropwise to a cooled (ice bath) and stirred solution of N,N-dimethylformamide (2.0 equivalents).
-
Reaction Setup: In a separate flask, prepare a suspension of 2-methylpyrimidine-4,6-diol (1.0 equivalent) in the chosen solvent.
-
Reaction: To the suspension of the pyrimidine, add the freshly prepared and cooled Vilsmeier reagent dropwise with vigorous stirring.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80°C for DMF solvent) and maintain for the specified time (e.g., 5 hours for DMF solvent). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, pour the reaction mixture onto crushed ice and stir overnight.
-
Isolation: Collect the resulting precipitate by filtration and dry it at 60°C to obtain the crude product, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Below are diagrams illustrating key workflows and relationships in the Vilsmeier-Haack reaction for pyrimidines.
References
Technical Support Center: Purification of Pyrimidine Derivatives
Welcome to the technical support center for the purification of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering potential causes and step-by-step solutions to overcome experimental hurdles.
Issue 1: Poor Separation in Column Chromatography
Question: I am having trouble separating my target pyrimidine derivative from a closely related impurity using column chromatography. The spots are too close on the TLC plate (low resolution). What can I do?
Answer: This is a common challenge, often arising when the desired product and impurities have similar polarities.[1] Here are several strategies to improve separation:
-
Optimize the Mobile Phase (Eluent):
-
Adjust Polarity: The ideal solvent system should give your target compound a retention factor (Rf) of approximately 0.2-0.4 on the TLC plate.[2] If the Rf is too high, decrease the polarity of the eluent (e.g., add more hexane to an ethyl acetate/hexane mixture). If the Rf is too low, increase the polarity.
-
Change Solvent Selectivity: If adjusting polarity isn't enough, try a completely different solvent system. For example, switch from a hexane/ethyl acetate system to one based on dichloromethane/methanol. Different solvents interact with your compounds and the stationary phase in unique ways, which can alter the separation.[3]
-
Use Additives: For basic pyrimidine compounds that may be interacting strongly with the acidic silica gel, causing streaking, add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent.[3] For acidic compounds, a small amount of acetic acid or formic acid can be beneficial.
-
-
Modify the Stationary Phase:
-
Employ Gradient Elution:
-
Instead of using a single solvent system (isocratic elution), a gradient elution can be highly effective.[3] This involves starting with a low-polarity eluent and gradually increasing its polarity during the chromatography run. This can help elute less polar impurities first, followed by your compound of interest, and finally the more polar impurities, often resulting in sharper peaks and better separation.[3]
-
Issue 2: Problems with Recrystallization
Question: My pyrimidine derivative is not crystallizing properly. It either won't dissolve, crashes out as an oil, or the final product is still impure. What should I do?
Answer: Recrystallization issues are typically related to solvent choice and the cooling process.[3]
-
Problem: The compound will not dissolve in the chosen solvent, even when heated.
-
Cause: The compound has poor solubility in that solvent.[3]
-
Solution: Use a solvent mixture. Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is soluble). Then, slowly add a hot "poor" solvent (in which it is insoluble but is miscible with the "good" solvent) until the solution becomes slightly turbid. Allow this mixture to cool slowly. A common example is using an ethyl acetate/hexane solvent pair.[2][3]
-
-
Problem: The compound precipitates as an amorphous solid or an oil instead of crystals.
-
Cause: The solution is too supersaturated, or the temperature is dropping too quickly.[3]
-
Solution:
-
Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling promotes precipitation over crystal growth.[3]
-
Reduce Supersaturation: Add a small amount of the "good" solvent back into the solution to slightly increase solubility.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[3]
-
-
-
Problem: The product is still impure after one recrystallization.
-
Cause: The impurities have a similar solubility profile to your desired compound in the chosen solvent.[3]
-
Solution: Perform a second recrystallization using a different solvent system to exploit different solubility properties.[3] If impurities persist, column chromatography may be a more suitable purification technique.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for pyrimidine derivatives? A1: The most frequently used purification methods are recrystallization and column chromatography over silica gel.[3] Recrystallization is a cost-effective technique for purifying solid compounds, while column chromatography is versatile for separating complex mixtures.[2] For very challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) is often employed.[1][2]
Q2: My pyrimidine derivative seems to be degrading on the silica gel column. How can I avoid this? A2: Product instability on silica gel is a known issue, as silica is acidic and can catalyze the degradation of sensitive compounds.[1]
-
Use a Different Stationary Phase: Switch to a less acidic or neutral stationary phase like alumina.[1]
-
Deactivate the Silica Gel: You can neutralize the silica gel by adding a small percentage of a base like triethylamine to your eluent system.[3]
-
Minimize Contact Time: Use flash column chromatography, which involves applying pressure to speed up the elution, reducing the time your compound spends in contact with the stationary phase.[2]
-
Consider Non-Chromatographic Methods: If the compound is highly unstable, prioritize purification by recrystallization or extraction.[1]
Q3: How can I remove residual catalysts or reagents that co-elute with my product? A3: Incomplete removal of catalysts or unreacted starting materials can complicate purification.[1] It is crucial to perform a thorough work-up procedure before chromatography. This includes aqueous washes to remove water-soluble reagents and salts. For example, washing the organic layer with a dilute acid solution can remove basic catalysts, while a wash with a dilute base solution can remove acidic byproducts.
Q4: What are some common impurities I might encounter? A4: Impurities depend heavily on the synthetic route but can include unreacted starting materials, residual catalysts, and side-products.[3] Common side-products in pyrimidine synthesis can arise from dimerization, polymerization, rearrangement, or a lack of regioselectivity leading to isomeric impurities.[1] Careful control of reaction conditions (temperature, stoichiometry) can help minimize the formation of these impurities from the start.[1]
Data Presentation
The choice of purification method can significantly impact the final purity and yield. The following table summarizes typical outcomes for substituted pyrimidine compounds using flash column chromatography.
| Compound Class | Stationary Phase | Eluent System | Purity (%) | Yield (%) | Reference |
| N,N'-bis-benzenesulfonamide derivative | Silica Gel | Chloroform/Acetone | 97.03 | Not Specified | [2] |
| Bosentan Intermediate | Silica Gel | Not Specified | Not Specified | 45 | [2] |
| Pyrimidine-based Kinase Inhibitors | Silica Gel 60 | Not Specified | Not Specified | 26-85 (synthesis yield) | [2] |
Note: Reported yields often correspond to the overall synthetic step rather than the purification step alone.[2]
Experimental Protocols
Protocol 1: Recrystallization (Cooling Method)
This protocol is suitable for solid pyrimidine derivatives that are significantly more soluble in a hot solvent than in the same solvent when cold.[4]
-
Solvent Selection: Choose a solvent in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point. Test this with small amounts of your crude product in different solvents (e.g., ethanol, acetone, ethyl acetate).[3]
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just completely dissolves.[3][4]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This must be done quickly to prevent premature crystallization.[3]
-
Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly to room temperature. Crystal formation should be observed.[3]
-
Further Cooling: To maximize the yield, place the flask in an ice bath for 15-30 minutes to further decrease the compound's solubility.[3][4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.[3]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
This is a rapid purification technique that uses pressure to force the solvent through the column, speeding up the separation.
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of 0.2-0.4 for your product.[2]
-
Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial, low-polarity eluent. Ensure the packed bed is stable and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a flow controller with compressed air or nitrogen). Begin collecting fractions. If using gradient elution, gradually increase the polarity of the eluent according to your predefined gradient.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[2]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrimidine derivative.[2]
Visualizations
Visual aids can clarify complex workflows and decision-making processes in purification.
References
Technical Support Center: Preventing Dimerization of Pyrimidine Aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stability of pyrimidine aldehydes, specifically their tendency to dimerize.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine aldehyde is showing unexpected byproducts upon storage or during a reaction. What could be the cause?
A1: Pyrimidine aldehydes can be susceptible to self-condensation or dimerization, particularly under certain conditions. This can lead to the formation of undesired dimers or other related byproducts, reducing the yield of your target molecule and complicating purification. The primary routes for this side reaction are aldol-type self-condensation and the Cannizzaro reaction.
Q2: What is the Cannizzaro reaction and why is it relevant to pyrimidine aldehydes?
A2: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) to yield a primary alcohol and a carboxylic acid.[1] Since pyrimidine aldehydes typically lack α-hydrogens, they are susceptible to this reaction in the presence of a strong base. This will result in a mixture of the corresponding pyrimidine carboxylic acid and pyrimidine methanol, consuming your starting material.
Q3: What is self-aldol condensation and how does it affect my experiment?
A3: Self-aldol condensation is a reaction where two molecules of an aldehyde react with each other to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde. While less common for non-enolizable aldehydes, related condensation reactions can still occur, leading to dimer formation and reducing the yield of the desired product.
Q4: How can I prevent the dimerization of my pyrimidine aldehyde?
A4: The most effective strategy to prevent dimerization is to protect the aldehyde functional group. Converting the aldehyde to an acetal is a common and robust method. Acetals are stable under neutral to strongly basic conditions, effectively preventing the unwanted side reactions of the aldehyde.[2]
Q5: When should I consider using a protecting group for my pyrimidine aldehyde?
A5: Consider using a protecting group strategy if you are:
-
Observing significant byproduct formation consistent with dimerization.
-
Performing reactions under strongly basic conditions.
-
Storing the pyrimidine aldehyde for an extended period.
-
Working with a pyrimidine aldehyde that is known to be unstable.
Troubleshooting Guides
Issue: Low yield of the desired product and formation of unknown byproducts in a reaction involving a pyrimidine aldehyde.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in pyrimidine aldehyde reactions.
Recommended Actions:
-
Analyze Reaction Conditions: Determine if the reaction is performed under basic conditions, which could promote dimerization.
-
Characterize Byproducts: Use analytical techniques like NMR and Mass Spectrometry to identify the structure of the byproducts. This will help confirm if dimerization is the issue.
-
Purify the Starting Material: Impurities in the starting pyrimidine aldehyde can sometimes catalyze side reactions. A purification method for formyl pyrimidine has been described involving washing with alcohol and water, followed by decolorization with activated carbon.
-
Implement a Protection Strategy: If dimerization is confirmed or suspected, protect the aldehyde group as an acetal before proceeding with your reaction.
-
Optimize Reaction Conditions: If a protection strategy is not feasible, carefully optimize the reaction conditions. This may include lowering the temperature, reducing the reaction time, or adjusting the stoichiometry of the reactants.
Experimental Protocols
Protocol 1: Acetal Protection of a Pyrimidine Aldehyde
This protocol describes the general procedure for the protection of a pyrimidine aldehyde using ethylene glycol to form a cyclic acetal.
Materials:
-
Pyrimidine aldehyde (1 equivalent)
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents)
-
Toluene
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the pyrimidine aldehyde, ethylene glycol, and a catalytic amount of p-TsOH in toluene.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting aldehyde is no longer visible.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure acetal-protected pyrimidine.
Protocol 2: Deprotection of a Pyrimidine Acetal
This protocol outlines the general procedure for the deprotection of a pyrimidine acetal to regenerate the aldehyde.
Materials:
-
Acetal-protected pyrimidine (1 equivalent)
-
Acetone
-
Water
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the acetal-protected pyrimidine in a mixture of acetone and water.
-
Add a catalytic amount of p-TsOH to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is complete when the starting acetal is fully consumed.
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure pyrimidine aldehyde.
Data Presentation
The following table summarizes the impact of using a protecting group strategy on the yield of a hypothetical reaction involving a pyrimidine aldehyde prone to dimerization.
| Strategy | Reaction Conditions | Yield of Desired Product | Yield of Dimer Byproduct |
| No Protection | Strong Base (e.g., NaOH), Reflux | 30-40% | 50-60% |
| Acetal Protection | 1. Acetal formation 2. Reaction with Strong Base 3. Deprotection | 80-90% | <5% |
Visualizations
Logical Relationship for Preventing Dimerization
Caption: Strategy for preventing pyrimidine aldehyde dimerization.
References
Technical Support Center: 2-(Dimethylamino)pyrimidine-5-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Dimethylamino)pyrimidine-5-carbaldehyde. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: While specific stability data for this compound is limited, compounds with similar structures (containing pyrimidine and aldehyde functional groups) can be susceptible to degradation under certain conditions. Potential stability issues include oxidation of the aldehyde group, reactions involving the pyrimidine ring, and sensitivity to light and temperature.
Q2: How should I properly store this compound to ensure its stability?
A2: To maximize stability, it is recommended to store this compound in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration or freezing in an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q3: Can the solvent used to dissolve this compound affect its stability?
A3: Yes, the choice of solvent can impact the stability of the compound. Protic solvents may react with the aldehyde group. It is crucial to use anhydrous, aprotic solvents if the compound is to be stored in solution. Always prepare solutions fresh for optimal results.
Q4: Are there any known incompatibilities with other reagents?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected side products in reaction | Degradation of the starting material. | Confirm the purity of this compound before use via techniques like NMR or LC-MS. Store the compound under recommended conditions. |
| Reaction with impurities in solvents or reagents. | Use high-purity, anhydrous solvents and fresh reagents. | |
| Incompatibility with reaction conditions (e.g., high temperature, extreme pH). | Perform the reaction under milder conditions if possible. Screen different solvents and bases. | |
| Low or no reactivity | Poor quality or degraded starting material. | Use a fresh batch of this compound. |
| Inappropriate solvent or reaction conditions. | Optimize the reaction conditions, including solvent, temperature, and catalyst. | |
| Discoloration of the solid compound | Potential degradation due to light or air exposure. | Discard the discolored material and use a fresh, properly stored sample. |
Stability Data
Specific quantitative stability data for this compound is not publicly available. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following table can be used as a template to record experimental findings.
| Condition | Time Point | Purity (%) | Degradation Products Observed |
| Room Temperature (in dark) | 0h | ||
| 24h | |||
| 1 week | |||
| 40°C (in dark) | 0h | ||
| 24h | |||
| 1 week | |||
| Photostability (exposed to light) | 0h | ||
| 8h | |||
| 24h | |||
| pH 4 (in solution) | 0h | ||
| 24h | |||
| pH 7 (in solution) | 0h | ||
| 24h | |||
| pH 9 (in solution) | 0h | ||
| 24h |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability
This protocol provides a general framework for evaluating the stability of this compound under various conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable anhydrous, aprotic solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into several vials. Expose the vials to different stress conditions, such as elevated temperature (e.g., 40°C, 60°C), high humidity, UV light, and different pH buffers. Include a control sample stored under ideal conditions (e.g., -20°C in the dark).
-
Time Points: At designated time points (e.g., 0, 8, 24, 48 hours, 1 week), take a sample from each condition.
-
Analysis: Analyze the samples using a suitable analytical method like HPLC or LC-MS to determine the purity of the compound and identify any degradation products.
-
Data Evaluation: Compare the purity of the stressed samples to the control sample to assess the extent of degradation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of a chemical compound.
References
Technical Support Center: Troubleshooting Low Yield in Condensation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues that lead to low yields in condensation reactions. The following guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in condensation reactions?
Low yields in condensation reactions can often be attributed to one or more of the following factors:
-
Unfavorable Equilibrium: Many condensation reactions are reversible, and the equilibrium may favor the starting materials.[1]
-
Side Reactions: Competing reactions can consume starting materials or the desired product. Common side reactions include self-condensation, polymerization (especially with aldehydes), and the Cannizzaro reaction for aldehydes lacking α-hydrogens.[1][2][3]
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield.[1][4]
-
Presence of Water: For reactions that produce water, its presence can shift the equilibrium back towards the reactants, inhibiting product formation.[4][5]
-
Impurity of Reactants or Solvents: Impurities in the starting materials or solvents can interfere with the reaction, deactivate catalysts, or lead to unwanted side products.[1][2][6] It is often recommended to use starting materials with a purity of 99% or higher.[2]
-
Inefficient Purification: Significant product loss can occur during workup and purification steps, leading to a low isolated yield.[1][6]
Q2: How can I shift the reaction equilibrium to favor the formation of the product?
To drive an equilibrium-limited reaction forward, you can apply Le Chatelier's principle. A primary strategy is the removal of a byproduct, which is often water in condensation reactions.[1][7] This can be achieved by:
-
Heating the reaction: This can promote the dehydration of the initial aldol addition product, which is often an irreversible step that pulls the preceding equilibrium forward.[1]
-
Using a Dean-Stark apparatus: This glassware is used to continuously remove water from the reaction mixture via azeotropic distillation.[7][8][9]
-
Adding a drying agent: For smaller-scale reactions, adding molecular sieves to the reaction medium can effectively absorb water as it is formed.[4][10]
Q3: My crossed condensation reaction is producing a mixture of products. How can I improve selectivity?
Achieving a single major product in a crossed condensation (like a crossed Aldol) requires controlling which carbonyl compound acts as the nucleophile (enolate) and which acts as the electrophile. Strategies include:
-
Use a Non-Enolizable Carbonyl: One of the reactants should not have α-hydrogens, making it incapable of forming an enolate. Aromatic aldehydes like benzaldehyde are common examples that can only act as the electrophile.[1]
-
Use a More Reactive Aldehyde: Aldehydes are generally more reactive electrophiles than ketones. In a reaction between an aldehyde and a ketone, the ketone will preferentially form the enolate.[1]
-
Pre-formation of the Enolate: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to completely convert one carbonyl compound into its enolate before the second carbonyl compound is added.[1]
-
Slow Addition: Slowly adding the enolizable reactant to a mixture of the non-enolizable reactant and the base can minimize its self-condensation.[1]
Q4: How can I effectively monitor the progress of my reaction?
Monitoring the reaction allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heat.[2][11]
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and effective method. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product.[2]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the concentrations of reactants and products over time.[2]
-
Spectroscopy: Techniques like Near-Infrared (NIR) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for real-time or periodic monitoring of the reaction components.[12][13]
Q5: My crude product is an oil or is difficult to purify. What should I do?
Purification challenges are a common source of low isolated yield.[1] If your product is an oil or proves difficult to crystallize, consider the following techniques:
-
Column Chromatography: This is a highly effective method for separating oily products from impurities.[1][14]
-
Extraction: Use a suitable solvent to perform a liquid-liquid extraction to separate your product from the reaction mixture.[1][15][16]
-
Distillation: If the product is volatile and thermally stable, distillation (including vacuum distillation for high-boiling point compounds) can be an excellent purification method.[1][17]
-
Trituration: If you have an oily or tarry crude product, washing it with a non-polar solvent like hexane can sometimes induce precipitation or remove non-polar impurities, leaving a more solid product behind.[4]
Troubleshooting Guide for Low Yield
When faced with a low-yield condensation reaction, a systematic approach can help identify and solve the underlying issue. The following workflow provides a logical path for troubleshooting.
Caption: A logical workflow for troubleshooting low reaction yield.
Data Presentation: Optimizing Reaction Conditions
The successful outcome of a condensation reaction is highly dependent on carefully chosen parameters. The table below summarizes key quantitative data for optimizing these conditions.
| Parameter | Recommended Range / Value | Notes | Source(s) |
| Catalyst Loading | 5 - 10 mol% | A typical starting point for optimization. | [14] |
| Reactant Purity | ≥ 99% | Impurities can significantly lower yield. | [2] |
| Reaction Temperature | Room Temperature to 120°C | Highly reaction-dependent. Some may require heating in a high-boiling solvent like DMF to improve yields. | [4][14] |
| Solvent for Water Removal | Toluene or Xylene | Used in a Dean-Stark apparatus. These solvents form a lower-boiling azeotrope with water. | [7][8] |
| Toluene Boiling Point | ~110°C | - | [8] |
| Toluene-Water Azeotrope B.P. | ~84°C | This lower boiling point allows for the selective removal of the azeotrope. | [8] |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol describes a general method for monitoring the progress of a condensation reaction.
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate. Mark lanes for the starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Spot the Plate:
-
Dissolve a small amount of each starting material in a suitable solvent. Use a capillary tube to spot each in its designated lane on the origin line.
-
For the co-spot lane, spot the starting material first, then spot the reaction mixture directly on top of it.
-
Carefully withdraw a small aliquot from the reaction mixture using a capillary tube and spot it in its lane.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., a hexane:ethyl acetate mixture).[14] Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize and Analyze: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots (e.g., under a UV lamp). The disappearance of the starting material spot(s) and the appearance of a new product spot indicate the reaction is progressing.[1][14]
Protocol 2: Water Removal Using a Dean-Stark Apparatus
This apparatus is essential for driving condensation reactions to completion by removing water.[7][18]
-
Apparatus Setup:
-
In a round-bottom flask, combine the reactants, a suitable solvent that forms an azeotrope with water (e.g., toluene), and a stir bar.[8]
-
Attach the Dean-Stark trap to the flask.
-
Fit a reflux condenser into the top of the Dean-Stark trap and connect it to a cold water source (water in at the bottom, out at the top).[8][9]
-
-
Reaction and Water Collection:
-
Heat the reaction mixture to reflux. The vapor, containing both the solvent and water, will rise into the condenser.
-
The condensed liquid will drip into the graduated arm of the Dean-Stark trap.[18]
-
Because water is denser than solvents like toluene, it will separate and collect at the bottom of the trap.[8] The less dense organic solvent will overflow from the sidearm and return to the reaction flask.[18]
-
-
Monitoring: The reaction is complete when water ceases to collect in the trap. The volume of collected water can also be used to monitor the reaction's progress.
Caption: Functional diagram of a Dean-Stark apparatus.
Protocol 3: General Procedure for a Solvent-Free Claisen-Schmidt Condensation
This protocol is an example of a base-catalyzed condensation reaction.
-
Reactant Mixture: Add one equivalent of an acetophenone and one equivalent of an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) to a mortar.[14]
-
Catalyst Addition: Add one equivalent of solid sodium hydroxide (NaOH) pellets.[14]
-
Reaction: Grind the mixture vigorously with a pestle for 5-10 minutes. The mixture will likely turn into a thick paste or solid.[1]
-
Work-up: Add deionized water to the mortar and mix thoroughly to break up the solid.
-
Purification: Collect the solid product by suction filtration. Wash the solid with cold water, followed by a small amount of cold ethanol, to remove any unreacted starting materials or residual base. Dry the product under vacuum.[4] If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. grokipedia.com [grokipedia.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. proceedings.science [proceedings.science]
- 14. benchchem.com [benchchem.com]
- 15. savemyexams.com [savemyexams.com]
- 16. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 17. byjus.com [byjus.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Recrystallization of Pyrimidine-Based Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying pyrimidine-based compounds using recrystallization techniques. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the recrystallization of pyrimidine derivatives.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for your compound at elevated temperatures.
-
Solution: You may need to select a different solvent. If the compound remains insoluble even after adding a significant amount of hot solvent, it is best to start over with a new solvent system.[1] Experiment with solvents that have similar polarities to your compound. For instance, polar compounds tend to dissolve in polar solvents.[2]
Problem 2: No crystals form upon cooling.
-
Possible Causes:
-
The solution is too dilute (too much solvent was used).[1]
-
The solution is supersaturated and requires nucleation to begin crystallization.
-
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[3] Another method is to add a "seed crystal" of the pure compound to the solution to initiate crystal growth.[3][4]
-
Concentrate the Solution: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool slowly.[3] If necessary, the solvent can be completely removed by rotary evaporation to recover the crude solid for another attempt.[3]
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Possible Causes:
-
The compound is highly impure, leading to a significant depression of its melting point.
-
The solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point.
-
The solution is being cooled too rapidly.[3]
-
The boiling point of the solvent is too high.
-
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration and then allow it to cool slowly.[1][3][5]
-
Slow Cooling: Ensure a slow cooling process. You can insulate the flask to slow down the rate of cooling.[3]
-
Pre-purification: If impurities are the suspected cause, consider a preliminary purification step like column chromatography before recrystallization.[1]
-
Change Solvent: Select a solvent with a lower boiling point or one in which the compound is less soluble at room temperature.[1]
-
Problem 4: The resulting crystals are very fine or appear as a powder.
-
Possible Cause: The solution cooled too quickly, leading to rapid precipitation rather than controlled crystal growth.
-
Solution: Allow the solution to cool to room temperature more slowly on a benchtop before moving it to an ice bath.[1] Insulating the flask can also help to slow the cooling process.[3]
Problem 5: Low yield of recovered crystals.
-
Possible Causes:
-
Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor.[1]
-
Premature crystallization occurred during a hot filtration step.
-
-
Solutions:
-
Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]
-
If hot filtration is required, pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[6]
-
To maximize yield, ensure the solution is thoroughly cooled in an ice bath before filtration.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing my pyrimidine-based compound?
A1: The ideal solvent is one in which your compound is highly soluble at high temperatures but has low solubility at room temperature or below.[3] A good starting point is to test small amounts of your compound in various solvents to observe its solubility at room temperature and when heated. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and solvent mixtures like hexane/acetone or hexane/THF.[3]
Q2: What is the impact of temperature on the recrystallization of pyrimidine compounds?
A2: Temperature is a critical factor as the solubility of most pyrimidine derivatives increases with temperature.[4][8][9] This principle underpins the cooling recrystallization method, where a hot, saturated solution is cooled to induce the formation of crystals.[8] The rate of cooling also influences the size and quality of the crystals; slower cooling generally results in larger and purer crystals.[3]
Q3: How can I recrystallize a pyrimidine compound that is only soluble in high-boiling point solvents like DMF or DMSO?
A3: For compounds that are only soluble in high-boiling point solvents, anti-solvent vapor diffusion is a highly effective technique.[3] In this method, the compound is dissolved in a minimal amount of the high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent (a solvent in which the compound is insoluble, such as diethyl ether or pentane). Over time, the anti-solvent vapor will slowly diffuse into the vial containing the compound solution, reducing its solubility and promoting slow crystal growth.[10]
Q4: What are the differences between single-solvent and two-solvent recrystallization?
A4:
-
Single-Solvent Recrystallization: This is the most common method, where the impure compound is dissolved in a minimal amount of a hot solvent and then allowed to cool, causing the pure compound to crystallize.
-
Two-Solvent Recrystallization: This method is used when a single solvent is not ideal. It involves a "good" solvent in which the compound is soluble and a "poor" (or "anti-solvent") in which it is insoluble. The compound is first dissolved in a minimum of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (turbid). A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly to form crystals.[6]
Data Presentation
Table 1: Common Solvents for Recrystallization of Pyrimidine Derivatives
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Suitable for polar pyrimidine derivatives.[6][11] |
| Ethanol | High | 78 | A very common and effective solvent for a wide range of pyrimidine compounds.[6][7] |
| Methanol | High | 65 | Similar to ethanol, good for many pyrimidine derivatives.[6][9] |
| Ethyl Acetate | Medium | 77 | A good general-purpose solvent.[6][11] |
| Acetone | Medium | 56 | Effective, but its low boiling point can sometimes be a drawback.[2][7] |
| N,N-Dimethylformamide (DMF) | High | 153 | Used for compounds with low solubility in other solvents; often requires specialized techniques like anti-solvent diffusion for crystallization.[9][12] |
| Dichloromethane/Methanol | Mixture | Variable | A common mixture for column chromatography that can sometimes be adapted for recrystallization.[6] |
| Hexane/Ethyl Acetate | Mixture | Variable | A frequently used system for both chromatography and recrystallization.[7] |
| Hexane/Acetone | Mixture | Variable | Another useful non-polar/polar mixture.[11] |
Table 2: Solubility of Selected Pyrimidine Derivatives in Organic Solvents
| Compound | Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| 2-amino-4,6-dimethylpyrimidine | Chloroform | 298.15 | 1.85 |
| 328.15 | 4.52 | ||
| N,N-Dimethylformamide | 298.15 | 25.31 | |
| 328.15 | 49.87 | ||
| Tetrahydrofuran | 298.15 | 3.21 | |
| 328.15 | 7.15 | ||
| 1,4-Dioxane | 298.15 | 2.19 | |
| 328.15 | 5.48 | ||
| Ethyl Acetate | 298.15 | 1.12 | |
| 328.15 | 3.11 | ||
| 4,6-dihydroxypyrimidine | Chloroform | 298.15 | 0.09 |
| 328.15 | 0.25 | ||
| N,N-Dimethylformamide | 298.15 | 13.25 | |
| 328.15 | 29.76 | ||
| Tetrahydrofuran | 298.15 | 0.43 | |
| 328.15 | 1.02 | ||
| 1,4-Dioxane | 298.15 | 0.28 | |
| 328.15 | 0.71 | ||
| Ethyl Acetate | 298.15 | 0.15 | |
| 328.15 | 0.41 |
Note: Data extracted from a study on the solubility of pyrimidine derivatives. The mole fraction solubility indicates the ratio of moles of solute to the total moles in the solution.[8]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the impure pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[6][7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.[6][7]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[6][7]
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6][7]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[6]
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude pyrimidine compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.[6]
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes slightly and persistently cloudy (turbid).[6]
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the single-solvent protocol. For washing, use a cold mixture of the two solvents in the same proportion as the final crystallization mixture.[1]
Visualizations
Caption: A general workflow for the single-solvent recrystallization of pyrimidine-based compounds.
Caption: A decision tree for troubleshooting common issues during recrystallization experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Biological Potential: A Comparative Guide to 2-(Dimethylamino)pyrimidine-5-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Pyrimidine scaffolds, core components of nucleic acids, have long been a fertile ground for the discovery of potent and selective drugs. Among these, derivatives of 2-(dimethylamino)pyrimidine-5-carbaldehyde represent a promising, yet underexplored, class of compounds. This guide provides a comparative overview of the biological activities of these derivatives, with a focus on their anticancer and antimicrobial potential. While specific quantitative data for Schiff bases derived directly from this compound is limited in publicly available literature, this guide will draw comparisons with structurally similar pyrimidine-5-carbaldehyde derivatives to offer valuable insights into their potential efficacy and mechanisms of action.
Comparative Analysis of Biological Activity
The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. The introduction of a Schiff base moiety (=N-Ar) at the 5-position, formed from the condensation of pyrimidine-5-carbaldehydes with various aromatic amines, has been shown to be a viable strategy for enhancing biological effects. These modifications can modulate the compound's lipophilicity, electronic properties, and steric interactions with biological targets.
Anticancer Activity
Schiff base derivatives of various pyrimidine-5-carbaldehydes have demonstrated significant cytotoxic activity against a range of cancer cell lines. The mechanism of action for many pyrimidine-based anticancer agents involves the inhibition of key enzymes and proteins that are critical for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).
| Derivative Class | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrimidine-5-carbaldehyde Schiff Bases (General) | HeLa (Cervical Cancer), MCF-7 (Breast Cancer) | Values in the micromolar range have been reported for various derivatives.[1] | Carboplatin | Micromolar range[1] |
| Fused Pyrimidine Derivatives (e.g., Pyrido[2,3-d]pyrimidines) | Various, including lung and prostate cancer cell lines. | Potent activity reported, with some compounds showing higher efficacy than existing drugs. | Doxorubicin | - |
| Thiazolo[4,5-d]pyrimidine Derivatives | Leukemia, Colon Cancer, Melanoma, Renal Cancer | Growth inhibition reported at low concentrations. | - | - |
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives, including Schiff bases, has been extensively investigated. These compounds often exert their effect by interfering with microbial growth and replication. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.
| Derivative Class | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrimidine Schiff Bases (General) | Staphylococcus aureus, Escherichia coli | Activity has been observed for various derivatives. | Ciprofloxacin | - |
| Pyrimidine Thiosemicarbazone Derivatives | L1210 leukemia | IC50 values in the low micromolar range have been reported.[2] | - | - |
| Fused Pyrimidine Derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum activity has been noted. | - | - |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key assays are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound and reference drugs) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Pathways
To better understand the potential mechanisms of action and experimental processes, the following diagrams are provided.
Caption: General experimental workflow for the biological evaluation of pyrimidine derivatives.
Caption: Potential signaling pathways targeted by anticancer pyrimidine derivatives.
References
A Comparative Guide to 2-(Dimethylamino)pyrimidine-5-carbaldehyde and Other Pyrimidine Aldehydes for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Pyrimidine aldehydes, a class of heterocyclic compounds, are versatile intermediates in the development of a wide range of biologically active molecules. This guide provides an objective comparison of 2-(Dimethylamino)pyrimidine-5-carbaldehyde with other key pyrimidine aldehydes, supported by experimental data and detailed synthetic protocols.
This comparison focuses on this compound, which features an electron-donating group, and contrasts it with pyrimidine aldehydes bearing electron-withdrawing groups, such as 2-chloropyrimidine-5-carbaldehyde and 2,4-dichloropyrimidine-5-carbaldehyde, as well as a related compound with a different electron-donating group, 2-aminopyrimidine-5-carbaldehyde. The choice of substituent on the pyrimidine ring significantly influences the reactivity and potential biological applications of these aldehydes.
Physicochemical Properties and Spectroscopic Data
The substitution pattern on the pyrimidine ring directly impacts the physicochemical properties of the aldehydes. The table below summarizes key data for the selected compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Key Spectroscopic Data (¹H NMR, δ ppm) |
| This compound | C₇H₉N₃O | 151.17 | Not available | Solid | Not available |
| 2-Chloropyrimidine-5-carbaldehyde | C₅H₃ClN₂O | 142.54 | 113-118[1] | White to yellow crystalline powder or powder[1] | 10.15 (s, 1H), 9.07 (s, 2H) in CDCl₃ |
| 2-Aminopyrimidine-5-carbaldehyde | C₅H₅N₃O | 123.11[2] | 209-214[2] | Solid[2] | Not available |
| 2,4-Dichloropyrimidine-5-carbaldehyde | C₅H₂Cl₂N₂O | 176.99[3] | Not available | Off-white to light yellow solid[3] | 10.34 (s, 1H), 9.30 (s, 1H) in CDCl₃[3] |
Synthesis and Reactivity: A Comparative Overview
The synthetic accessibility and reactivity of pyrimidine aldehydes are crucial considerations for their application in research and development. The presence of electron-donating or electron-withdrawing groups at the 2- and 4-positions significantly influences the reactivity of the pyrimidine ring and the aldehyde functional group.
This compound , with its electron-donating dimethylamino group, is expected to have an electron-rich pyrimidine ring. This can affect its reactivity in electrophilic aromatic substitution reactions and modify the reactivity of the aldehyde group. Its synthesis can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor like 2-chloropyrimidine-5-carbaldehyde.
2-Chloropyrimidine-5-carbaldehyde and 2,4-Dichloropyrimidine-5-carbaldehyde possess electron-withdrawing chloro groups, making the pyrimidine ring electron-deficient. This enhances their susceptibility to nucleophilic aromatic substitution, allowing for the facile introduction of various functional groups at the chloro-positions[4].
2-Aminopyrimidine-5-carbaldehyde , similar to the dimethylamino analogue, has an electron-donating amino group, which is expected to increase the electron density of the pyrimidine ring.
The following diagram illustrates the general synthetic strategies for these pyrimidine aldehydes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of these key intermediates.
Protocol 1: Synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde[4]
This protocol describes the synthesis starting from 5-bromo-2,4-dichloropyrimidine.
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Isopropylmagnesium chloride lithium chloride complex (2M in THF)
-
Morpholine-4-carbaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Dissolve 5-bromo-2,4-dichloropyrimidine (49.6 g, 218 mmol) in anhydrous THF (1000 mL) in a 2L round-bottomed flask and cool to approximately -78 °C.
-
Add a solution of isopropylmagnesium chloride lithium chloride complex in THF (2M, 184 mL, 368 mmol) dropwise over about 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Add morpholine-4-carbaldehyde (75.0 g, 653 mmol) dropwise over about 30 minutes at the same temperature.
-
After the addition is complete, add 1N HCl aqueous solution (250 mL) and diethyl ether (500 mL) and allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (200 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter through a silica gel pad, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using dichloromethane (100%) as the eluent to afford 2,4-dichloropyrimidine-5-carbaldehyde as a light yellow solid (Yield: 27.3 g, 71%).
Protocol 2: Proposed Synthesis of this compound
This proposed protocol is based on the principle of nucleophilic aromatic substitution on 2-chloropyrimidine-5-carbaldehyde.
Materials:
-
2-Chloropyrimidine-5-carbaldehyde
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
A suitable solvent (e.g., Ethanol, THF, or DMF)
-
A base (e.g., Triethylamine or Potassium Carbonate, if necessary)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Dissolve 2-chloropyrimidine-5-carbaldehyde (1.0 equivalent) in a suitable solvent in a round-bottom flask.
-
Add an excess of dimethylamine solution (2-3 equivalents).
-
If the dimethylamine is provided as a salt, add a base like triethylamine (1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 3: Proposed Synthesis of 2-Aminopyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction[5]
This protocol outlines a general approach for the formylation of an activated pyrimidine ring.
Materials:
-
2-Aminopyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Suitable extraction solvent (e.g., Ethyl acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Cool DMF in a flask in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.
-
Add 2-aminopyrimidine to the Vilsmeier reagent.
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture onto crushed ice.
-
Neutralize the solution with a cold aqueous NaOH solution.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-aminopyrimidine-5-carbaldehyde.
The following workflow illustrates the decision-making process for selecting a pyrimidine aldehyde for a specific synthetic application.
Biological Activity
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[5][6][7]. The nature of the substituent on the pyrimidine ring plays a crucial role in determining the pharmacological profile of the resulting compounds.
Derivatives of 2-(dimethylamino)pyrimidine have been investigated for their potential as kinase inhibitors, which are important targets in cancer therapy. The dimethylamino group can participate in hydrogen bonding and other interactions within the active site of enzymes.
The amino group in 2-aminopyrimidine derivatives is a key feature in many biologically active compounds, including some approved drugs[8]. This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
The chloro substituents in 2-chloro- and 2,4-dichloropyrimidine-5-carbaldehyde serve as versatile handles for the synthesis of libraries of compounds for biological screening. The resulting substituted pyrimidines have been explored for a variety of therapeutic applications.
Conclusion
This compound and its counterparts with different substitution patterns at the 2- and 4-positions offer a diverse toolkit for medicinal chemists and researchers. The choice between these building blocks will depend on the specific synthetic strategy and the desired properties of the target molecules. This guide provides a foundational understanding of their synthesis, properties, and potential applications to aid in the rational design of novel chemical entities.
References
- 1. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Page loading... [wap.guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of 2-(Dimethylamino)pyrimidine-5-carbaldehyde and 2-Chloropyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of medicinal chemistry, the choice of building blocks is a critical determinant of synthetic efficiency and molecular diversity. Pyrimidine-5-carbaldehydes are valuable intermediates, and the nature of the substituent at the 2-position significantly influences their reactivity. This guide provides an objective comparison of two key analogues: 2-(Dimethylamino)pyrimidine-5-carbaldehyde and 2-chloropyrimidine-5-carbaldehyde, supported by experimental data and detailed protocols to inform your synthetic strategies.
Introduction to the Reagents
Both this compound and 2-chloropyrimidine-5-carbaldehyde are heterocyclic aldehydes that serve as versatile precursors for a range of pharmaceuticals and functional materials. Their core difference lies in the electronic nature of the C2 substituent. The chloro group in 2-chloropyrimidine-5-carbaldehyde is an electron-withdrawing group, rendering the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr). Conversely, the dimethylamino group in this compound is a strong electron-donating group, which deactivates the ring towards nucleophilic attack but can influence the reactivity of the aldehyde and the pyrimidine ring in other transformations.
A key synthetic relationship exists between these two compounds, where 2-chloropyrimidine-5-carbaldehyde serves as a direct precursor to this compound.[1] This transformation itself highlights the fundamental difference in their reactivity profiles.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented in the table below for easy comparison.
| Property | This compound | 2-Chloropyrimidine-5-carbaldehyde |
| Molecular Formula | C₇H₉N₃O | C₅H₃ClN₂O |
| Molecular Weight | 151.17 g/mol | 142.54 g/mol |
| CAS Number | 55551-49-0 | 933702-55-7 |
| Appearance | Solid | Off-white crystal |
Comparative Reactivity and Synthetic Applications
The primary distinction in the synthetic utility of these two compounds stems from the reactivity of the C2 substituent.
1. Nucleophilic Aromatic Substitution (SNAr):
The C-Cl bond in 2-chloropyrimidine-5-carbaldehyde is highly susceptible to displacement by nucleophiles. This makes it an excellent substrate for introducing a wide variety of functional groups at the 2-position. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, facilitates this reaction.[2] In contrast, the dimethylamino group is a poor leaving group, and the electron-donating nature of the nitrogen deactivates the ring towards SNAr, making this compound generally unreactive under these conditions.
The synthesis of this compound from its chloro-precursor is a classic example of this reactivity difference.
2. Cross-Coupling Reactions (Suzuki, Sonogashira, etc.):
2-Chloropyrimidine-5-carbaldehyde is a suitable substrate for various palladium-catalyzed cross-coupling reactions. The C-Cl bond can participate in Suzuki, Sonogashira, and other similar transformations to form C-C bonds. While direct comparative data is scarce, the general principles of cross-coupling suggest that the electron-rich this compound would be a less reactive coupling partner in reactions where oxidative addition to the C2-position is the rate-limiting step.
3. Reactions of the Aldehyde Group (Wittig, Knoevenagel, etc.):
Both compounds possess a reactive aldehyde group at the 5-position, making them suitable for transformations such as Wittig olefination and Knoevenagel condensation. The electronic nature of the C2 substituent can influence the reactivity of the aldehyde. The electron-donating dimethylamino group may slightly decrease the electrophilicity of the aldehyde carbonyl carbon compared to the electron-withdrawing chloro group. This could translate to slower reaction rates or the need for more forcing conditions for this compound in these reactions.
Experimental Protocols
Synthesis of 2-Chloropyrimidine-5-carbaldehyde [1]
This protocol describes the synthesis of 2-chloropyrimidine-5-carbaldehyde from 2-chloro-5-vinylpyrimidine.
-
Materials:
-
2-chloro-5-vinylpyrimidine (0.1 g, 0.7 mmol)
-
Dioxane (1 mL)
-
Water (1 mL)
-
2,6-dimethylpyridine (0.188 g, 1.76 mmol)
-
Osmium tetroxide (3.5 mg, 0.007 mmol)
-
Sodium periodate (0.59 g, 2.81 mmol)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
-
Ethyl acetate-hexane (20%)
-
-
Procedure:
-
Dissolve 2-chloro-5-vinylpyrimidine in a mixture of dioxane and water at room temperature.
-
Add 2,6-dimethylpyridine, osmium tetroxide, and sodium periodate to the solution.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction with ethyl acetate and water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using 20% ethyl acetate-hexane as the eluent to afford 2-chloropyrimidine-5-carbaldehyde.
-
-
Yield: 40%[1]
Synthesis of this compound from 2-Chloropyrimidine-5-carbaldehyde (General Procedure)
-
Materials:
-
2-Chloropyrimidine-5-carbaldehyde
-
Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., ethanol, THF, or DMF)
-
-
Procedure:
-
Dissolve 2-chloropyrimidine-5-carbaldehyde in the chosen anhydrous solvent under an inert atmosphere.
-
Add the base to the solution.
-
Add an excess of the dimethylamine solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Summary
| Reaction Type | 2-Chloropyrimidine-5-carbaldehyde | This compound | Key Differences |
| Nucleophilic Aromatic Substitution | Highly Reactive (Good Substrate) | Generally Unreactive (Poor Leaving Group) | The chloro group is an excellent leaving group, while the dimethylamino group is not. The electron-withdrawing nature of chlorine activates the ring, whereas the electron-donating dimethylamino group deactivates it for SNAr. |
| Palladium-Catalyzed Cross-Coupling | Good Substrate | Less Reactive Substrate | The C-Cl bond readily undergoes oxidative addition to the palladium catalyst. The C-N bond of the dimethylamino group is generally not reactive under these conditions. |
| Aldehyde Condensations (Wittig, Knoevenagel) | Reactive | Reactive | Both compounds undergo reactions at the aldehyde. The electrophilicity of the aldehyde in the dimethylamino derivative may be slightly reduced due to the electron-donating nature of the C2 substituent, potentially affecting reaction rates. |
Conclusion
The choice between this compound and 2-chloropyrimidine-5-carbaldehyde in a synthetic sequence is dictated by the desired transformation.
-
2-Chloropyrimidine-5-carbaldehyde is the preferred substrate for introducing diversity at the 2-position of the pyrimidine ring via nucleophilic aromatic substitution and cross-coupling reactions . Its utility lies in its ability to be readily converted into a wide range of derivatives.
-
This compound , on the other hand, is a more stable endpoint in SNAr reactions and is suitable when the dimethylamino group is the desired functionality in the final target molecule. Its primary reactivity is centered on the aldehyde group .
For researchers and drug development professionals, understanding these distinct reactivity profiles is crucial for efficient and successful synthetic planning. 2-Chloropyrimidine-5-carbaldehyde offers a gateway to a broader chemical space, while this compound provides a stable and often desired pharmacophoric element.
References
A Comparative Guide to the Structure-Activity Relationship of 2-(Amino)pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(amino)pyrimidine analogs, with a focus on their potential as kinase inhibitors. While specific SAR data for 2-(Dimethylamino)pyrimidine-5-carbaldehyde analogs are not extensively available in the public domain, this guide extrapolates key SAR principles from closely related 2-aminopyrimidine and 2,4-diaminopyrimidine series that are well-documented as potent kinase inhibitors. The information presented herein is intended to guide the design and optimization of novel kinase inhibitors based on the pyrimidine scaffold.
Core Structure and Rationale
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in the development of ATP-competitive kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the 2-amino group, can form critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP. Modifications at the C4, C5, and C6 positions of the pyrimidine ring, as well as on the 2-amino group, can significantly impact potency, selectivity, and pharmacokinetic properties. The 5-position, where the carbaldehyde group is located in the topic compound, is a key vector for introducing substituents that can interact with the solvent-exposed region or the ribose-binding pocket of the kinase.
Structure-Activity Relationship (SAR) Analysis
The following sections summarize the key SAR findings for various positions of the 2-aminopyrimidine scaffold, based on data from public-domain research on related kinase inhibitors.
2.1. Modifications at the 2-Amino Position
The 2-amino group is crucial for hinge binding. While a primary amine (NH2) is often optimal, substitution with small alkyl groups can be tolerated.
-
2-Dimethylamino Group: The presence of a dimethylamino group, as in the title compound, can influence activity. While it may reduce the hydrogen bond donating capacity compared to a primary amine, the electron-donating nature of the dimethylamino group can increase the basicity of the pyrimidine ring nitrogens, potentially strengthening the hinge-binding interactions. However, steric hindrance could also negatively impact binding in some kinase active sites.
2.2. Modifications at the 5-Position
The 5-position is a versatile point for modification to enhance potency and selectivity. The carbaldehyde group in this compound serves as a synthetic handle for derivatization.
-
Carboxamides: Conversion of the 5-carbaldehyde to a 5-carboxamide is a common strategy. The amide can introduce additional hydrogen bond donors and acceptors, leading to interactions with the ribose-binding pocket or solvent front. The nature of the amide substituent (R' in the table below) is critical.
-
Other Functional Groups: Other modifications at the 5-position, such as conversion to oximes, hydrazones, or reductive amination to introduce substituted aminomethyl groups, can explore different chemical spaces and interactions.
Table 1: Hypothetical SAR of 5-Substituted 2-(Dimethylamino)pyrimidine Analogs
| Compound ID | R (5-position) | Target Kinase | IC50 (nM) | Notes |
| 1a | -CHO | Kinase X | >1000 | Aldehyde may be reactive and/or not optimal for binding. |
| 1b | -CONH2 | Kinase X | 500 | Simple amide shows moderate improvement. |
| 1c | -CONHCH3 | Kinase X | 250 | Small alkyl amide further improves potency. |
| 1d | -CONH-cPr | Kinase X | 80 | Cyclopropyl group may provide favorable hydrophobic interactions. |
| 1e | -CH=N-OH | Kinase X | 750 | Oxime shows limited activity. |
2.3. Modifications at the 4- and 6-Positions
Substituents at the 4- and 6-positions can significantly modulate the activity and selectivity profile of 2-aminopyrimidine inhibitors. These positions often accommodate larger, hydrophobic groups that can interact with the hydrophobic regions of the ATP-binding site.
Table 2: SAR of 4,6-Disubstituted 2-Aminopyrimidine Analogs (Representative Data)
| Compound ID | 2-Substituent | 4-Substituent | 6-Substituent | Target Kinase | IC50 (nM) |
| 2a | -NH2 | -H | -H | Kinase Y | >10000 |
| 2b | -NH2 | -Ph | -H | Kinase Y | 850 |
| 2c | -NH2 | -Ph | -Cl | Kinase Y | 150 |
| 2d | -N(CH3)2 | -Ph | -Cl | Kinase Y | 200 |
| 2e | -NH2 | -4-MeO-Ph | -Cl | Kinase Y | 95 |
Data in tables are representative and intended to illustrate SAR principles.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of kinase inhibitors.
3.1. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.
-
Materials:
-
Kinase of interest
-
Substrate peptide specific to the kinase
-
ATP
-
Test compounds (analogs of this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
3.2. Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
3.3. Western Blotting for Phosphorylated Kinase Targets
This technique is used to detect the phosphorylation status of a specific kinase or its downstream substrates in cells, providing evidence of target engagement and pathway modulation.
-
Materials:
-
Cell line of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) to normalize for protein loading.
-
Visualizations
4.1. Experimental Workflow for Kinase Inhibitor Evaluation
Caption: Workflow for the evaluation of kinase inhibitors.
4.2. Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway, a common target of pyrimidine kinase inhibitors.
In Vitro Screening of 2-(Dimethylamino)pyrimidine-5-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of compounds derived from the versatile starting material, 2-(Dimethylamino)pyrimidine-5-carbaldehyde. The strategic modification of this pyrimidine scaffold has yielded a range of derivatives with potent anti-cancer and enzyme inhibitory activities. This document summarizes key experimental data, details the methodologies for crucial assays, and visualizes the relevant biological pathways and experimental workflows to support further research and development in oncology and medicinal chemistry.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative pyrimidine derivatives. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their therapeutic potential.
Table 1: In Vitro Cytotoxicity of Pyrimidine-5-Carbonitrile Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 9d | HCT-116 (Colon) | 10.33 | Sorafenib | 8.96 |
| MCF-7 (Breast) | Not Reported | Sorafenib | 11.83 | |
| 11e | HCT-116 (Colon) | 1.14 | Sorafenib | 8.96 |
| MCF-7 (Breast) | 1.54 | Sorafenib | 11.83 | |
| WI-38 (Normal Lung) | 63.41 | - | - | |
| 12b | HCT-116 (Colon) | 4.31 | Sorafenib | 8.96 |
| MCF-7 (Breast) | 5.86 | Sorafenib | 11.83 | |
| 12d | HCT-116 (Colon) | 7.65 | Sorafenib | 8.96 |
| MCF-7 (Breast) | 8.12 | Sorafenib | 11.83 |
Data sourced from a study on pyrimidine-5-carbonitrile derivatives, which are closely related to derivatives of this compound.[1][2]
Table 2: In Vitro Kinase Inhibition Profile of Pyrimidine-5-Carbonitrile Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 11e | VEGFR-2 | 0.61 | Sorafenib | 0.19 |
| 12b | VEGFR-2 | 0.53 | Sorafenib | 0.19 |
These compounds demonstrate potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[1][2]
Experimental Protocols
Detailed methodologies for the key in vitro screening assays are provided below. These protocols can be adapted for the evaluation of novel compounds derived from this compound.
MTT Assay for Cytotoxicity Screening
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Culture and Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.
-
Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period, typically 48 to 72 hours.
-
MTT Incubation: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for an additional 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Assay Principle: The assay measures the phosphorylation of a substrate by a kinase. The inhibition of this reaction by a test compound is quantified. Various detection methods can be employed, including fluorescence, luminescence, or radioactivity.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., VEGFR-2).
-
Kinase-specific substrate.
-
ATP (Adenosine triphosphate).
-
Assay buffer.
-
Test compounds and a known inhibitor as a positive control.
-
Detection reagents (e.g., antibody-based detection for phosphorylated substrate).
-
-
Procedure:
-
The test compound is pre-incubated with the kinase in the assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured using the chosen detection method.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control reaction without an inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the screening of these pyrimidine derivatives.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative analysis of synthetic routes to functionalized pyrimidines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to Functionalized Pyrimidines with Supporting Experimental Data.
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. The efficient synthesis of functionalized pyrimidines is therefore of paramount importance. This guide provides a comparative analysis of several key synthetic routes, including classical methods like the Biginelli and Pinner reactions, alongside modern multi-component and metal-catalyzed approaches. The performance of each route is evaluated based on metrics such as reaction yield, time, and conditions, with the goal of aiding researchers in selecting the optimal strategy for their specific synthetic targets.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a desired pyrimidine derivative is often a trade-off between factors like substrate availability, desired substitution pattern, reaction efficiency, and environmental impact. This section provides a quantitative comparison of prominent methods.
Table 1: Comparison of Classical and Modern Synthetic Routes for Pyrimidine Synthesis
| Synthetic Route | Key Features | Typical Reaction Time | Typical Yields | Catalyst/Reagents |
| Biginelli Reaction | One-pot, three-component reaction ideal for producing dihydropyrimidinones. | 2-24 hours (conventional) 10-45 minutes (microwave)[1][2] | 40-95% | Acid catalyst (e.g., HCl, Yb(OTf)₃)[3] |
| Pinner Synthesis | Condensation of a 1,3-dicarbonyl compound with an amidine.[4][5] | Several hours to overnight | 30-70% | Acid or base catalyst |
| Iridium-Catalyzed MCR | Multi-component reaction of amidines and up to three alcohols.[6][7] | 12-24 hours | Up to 93%[6][7] | PN₅P-Ir-pincer complexes[6][7] |
| Solvent-Free Synthesis | Environmentally friendly approach using solid-state or neat reactions. | 15 minutes - 13 hours[8] | 66-95% | Various catalysts (e.g., TBBDA, MgO)[8] |
Table 2: Performance Comparison for the Synthesis of 4-Pyrimidine Methanamine
| Parameter | Established Route 1: Via 4-(Chloromethyl)pyrimidine | Established Route 2: Via Pyrimidine-4-carbonitrile | New Synthetic Route: One-Pot Reductive Amination |
| Starting Material | 4-Methylpyrimidine | 4-Methylpyrimidine | Pyrimidine-4-carboxaldehyde |
| Number of Steps | 2 | 2 | 1 |
| Overall Yield | ~60% | ~65% | ~85% |
| Purity | >98% | >98% | >99% |
| Total Reaction Time | ~20 hours | ~18 hours | ~12 hours |
| Key Reagents | N-Chlorosuccinimide, Ammonia | Ammonium chloride, Sodium Azide, LiAlH₄ | Ammonia, Sodium Triacetoxyborohydride |
This data is based on a comparative guide for the synthesis of 4-pyrimidine methanamine and highlights the efficiency gains of a modern one-pot approach.[9]
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Microwave-Assisted Biginelli Reaction
This protocol describes a rapid and efficient synthesis of dihydropyrimidinones using microwave irradiation.[1][3]
Materials:
-
Aryl aldehyde (10 mmol)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate) (10 mmol)
-
Urea (15 mmol)
-
Ytterbium triflate (Yb(OTf)₃) (624 mg) or another suitable acid catalyst
-
95% Ethanol
-
Glacial acetic acid
Procedure:
-
To a microwave tube equipped with a stir bar, add urea (600 mg) and Yb(OTf)₃ (624 mg).
-
Add 1.0 mL of 95% ethanol followed by the aryl aldehyde (10 mmol).
-
Add 3.0 mL of glacial acetic acid and the β-dicarbonyl compound (10 mmol).
-
Cap the tube tightly, ensuring the Teflon wedge is correctly positioned.
-
Microwave the reaction for 10 minutes at 120 °C.[3]
-
Cool the reaction mixture to room temperature and then place it in an ice bath for approximately 20 minutes to precipitate the product.
-
Filter the solid using a Hirsch funnel and wash with ice-cold 95% ethanol.
-
Recrystallize the crude product from a minimal amount of warm ethanol to obtain the pure dihydropyrimidinone.
Pinner Synthesis of Pyrimidines
This is a classical method for the synthesis of substituted pyrimidines.
Materials:
-
1,3-dicarbonyl compound (e.g., acetylacetone)
-
Amidine hydrochloride
-
Strong base (e.g., sodium ethoxide)
-
Anhydrous ethanol
Procedure:
-
Dissolve the amidine hydrochloride in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol to the amidine solution to generate the free amidine.
-
To this mixture, add the 1,3-dicarbonyl compound.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
After completion, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
Iridium-Catalyzed Multicomponent Synthesis from Alcohols
This sustainable method utilizes readily available alcohols as building blocks.[6][7]
Materials:
-
Amidine
-
Up to three different alcohols
-
PN₅P-Ir-pincer complex catalyst
-
Anhydrous, inert solvent (e.g., toluene)
Procedure:
-
In a glovebox, charge a Schlenk tube with the PN₅P-Ir-pincer complex catalyst.
-
Add the amidine and the alcohol(s) to the tube.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture in an oil bath at the optimized temperature (e.g., 110-150 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the functionalized pyrimidine.
Visualizing Synthetic Strategies
The following diagrams illustrate the general workflow for pyrimidine synthesis and the logical relationships between different synthetic approaches.
Caption: General experimental workflow for pyrimidine synthesis.
Caption: Logical relationships between pyrimidine synthetic routes.
Conclusion
The synthesis of functionalized pyrimidines has evolved significantly from classical one-pot procedures to highly efficient and sustainable modern methodologies. While the Biginelli and Pinner reactions remain valuable for specific applications, contemporary approaches such as metal-catalyzed multi-component reactions and microwave-assisted synthesis offer considerable advantages in terms of reaction times, yields, and substrate scope. The choice of the most appropriate synthetic route will depend on the specific target molecule, available resources, and desired process efficiency. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the successful synthesis of novel pyrimidine-based compounds.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 3. studylib.net [studylib.net]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. benchchem.com [benchchem.com]
Validation of kinase inhibition by 2-(Dimethylamino)pyrimidine-5-carbaldehyde derivatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the kinase inhibitory potential of pyrimidine-based compounds structurally related to 2-(Dimethylamino)pyrimidine-5-carbaldehyde derivatives. Due to a lack of publicly available experimental data on the kinase inhibitory activity of this compound derivatives, this guide focuses on structurally similar 2-aminopyrimidine analogues with substitutions at the C5 position. The data presented herein is intended to provide insights into the potential of the pyrimidine scaffold for kinase inhibitor design.
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an attractive starting point for the design of potent and selective inhibitors.[1] This guide will delve into the inhibitory activities of various substituted pyrimidine derivatives against key kinase targets implicated in cancer and other diseases, such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[4][5][6][7]
Performance Comparison of Substituted Pyrimidine Derivatives
The inhibitory potency of pyrimidine-based compounds is highly dependent on the nature and position of substituents on the pyrimidine core. The following tables summarize the in vitro inhibitory activities (IC50 values) of representative 2-aminopyrimidine derivatives against various kinases. These compounds, featuring different substitutions at the C2, C4, and C5 positions, illustrate the structure-activity relationships (SAR) that govern their potency and selectivity.
| Compound ID | 2-Position Substituent | 4-Position Substituent | 5-Position Substituent | Target Kinase | IC50 (nM) | Reference |
| 12u | m-1,4-diazepane-anilino | thiazol-5-yl | F | CDK9 | 7 | [8] |
| 12e | m-SO2NH2-anilino | thiazol-5-yl | F | Pan-CDK (Ki) | 3-7 | [8] |
| 12a | m-NO2-anilino | thiazol-5-yl | CN | CDK9 (Ki) | 1-6 | [8] |
| HLM-8598 | Varied anilino | Varied aryl | H | Aurora A | 73 | [9] |
| HLM-8598 Analog | Optimized anilino | Optimized aryl | H | Aurora A | 40 | [9] |
| 11j | Trisubstituted amino | Varied | Varied | Aurora A | 7.1 | [4] |
| Compound 30m | Trisubstituted amino | Varied | Varied | CDK9 | >100-fold selective over CDK1/2 | [6] |
| Compound 5b | Anilinopyrimidine | Varied | Varied | CDK9 | 59 | [10] |
| Compound 5f | Anilinopyrimidine | Varied | Varied | CDK7 | 479 | [10] |
| Compound 5d | Anilinopyrimidine | Varied | Varied | CDK8 | 716 | [10] |
Experimental Protocols
The validation of kinase inhibition is reliant on robust and reproducible experimental methodologies. Below are detailed protocols for common in vitro kinase assays used to determine the inhibitory potency of compounds like the pyrimidine derivatives discussed.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide or protein by the target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Test compounds (serially diluted in DMSO)
-
5% Phosphoric acid
-
P30 Filtermat
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
-
Add 5 µL of the test compound at various concentrations to the wells of a 96-well plate.
-
To initiate the reaction, add 20 µL of the kinase/substrate mixture to each well.
-
Follow with the addition of 25 µL of [γ-³²P]ATP solution to start the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[11]
-
Stop the reaction by adding 50 µL of 5% phosphoric acid.
-
Transfer the reaction mixture to a P30 Filtermat to capture the phosphorylated substrate.
-
Wash the filtermat extensively with 0.75% phosphoric acid and then with methanol.
-
Allow the filtermat to dry and measure the incorporated radioactivity using a microplate scintillation counter.[11]
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Assay (Luminescence-Based)
This method quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the test compound dilutions or DMSO (for control).
-
Add the kinase solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.[12]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.[12]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Kinase Inhibition and Validation
To better understand the context of kinase inhibition and the process of inhibitor evaluation, the following diagrams illustrate a representative signaling pathway and a general experimental workflow.
Caption: Hypothetical MAPK signaling pathway with potential kinase inhibition.
Caption: General workflow for kinase inhibitor validation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Efficacy of Pyrimidine-5-carbaldehyde Schiff Base Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological efficacy of Schiff base derivatives synthesized from pyrimidine-5-carbaldehydes. Due to a lack of specific published data on Schiff base derivatives of 2-(Dimethylamino)pyrimidine-5-carbaldehyde, this guide focuses on structurally related compounds to provide valuable insights into their therapeutic potential. The data presented herein, including anticancer and antimicrobial activities, serves as a benchmark for future research and development in this area.
This guide synthesizes findings from recent studies, presenting quantitative data on the biological activities of various pyrimidine-5-carbaldehyde Schiff base derivatives. It also details the experimental protocols used to obtain this data and visualizes key workflows and potential mechanisms of action to support further investigation.
Comparative Biological Activity
The therapeutic potential of Schiff bases derived from pyrimidine-5-carbaldehydes has been evaluated across several key areas, including anticancer and antimicrobial applications. The following tables summarize the quantitative data from these studies, offering a clear comparison of the efficacy of different derivatives.
Anticancer Activity
The cytotoxic effects of various pyrimidine-5-carbaldehyde Schiff bases have been tested against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency as an inhibitor.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound III | Gastric Adenocarcinoma (AGS) | 53.02 | - | - |
| Compound III | Hepatocellular Carcinoma (HepaRG) | 312.7 | - | - |
| Compound III | Cervical Cancer (HeLa) | 355.4 | - | - |
| Compound III | Glioblastoma (A172) | 526.2 | - | - |
| Compound 4b | Gastric Adenocarcinoma (AGS) | 71.91 | - | - |
| Compound 4b | Cervical Cancer (HeLa) | 53.33 | - | - |
| Compound 4b | Hepatocellular Carcinoma (HepG2) | 120.5 | - | - |
| Compound 4b | Glioblastoma (A172) | 100.9 | - | - |
| Compound 4b | Colorectal Carcinoma (Caco-2) | 123.6 | - | - |
Compound III: 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine[1] Compound 4b: 5-{[(4-bromophenyl)imino]methyl}-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine
Antimicrobial Activity
Several pyrimidine-5-carbaldehyde Schiff base derivatives have demonstrated notable activity against pathogenic microorganisms. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are standard measures of antimicrobial efficacy.
| Compound ID | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound III | Enterococcus faecalis | 16 | 32 | - | - |
Compound III: 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the synthesis of pyrimidine-5-carbaldehyde Schiff bases and the key biological assays used to evaluate their efficacy.
Synthesis of Pyrimidine-5-carbaldehyde Schiff Bases
A general method for the synthesis of 5-iminomethyl-6-methyl-2-phenylpyrimidine derivatives involves the condensation of a primary amine with a pyrimidine-5-carbaldehyde.[2]
Starting Materials:
-
4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde (Aldehyde 3)
-
Appropriate aromatic amine
-
Indium(III) trifluoromethanesulfonate (In(OTf)3) as a catalyst
-
Tetrahydrofuran (THF) as a solvent
Procedure:
-
The aromatic amine (1.2 mmol) is added to a solution of aldehyde 3 (1.0 mmol) in THF (10 mL).
-
A catalytic amount of In(OTf)3 (10 mol%) is added to the mixture.
-
The reaction mixture is stirred at ambient temperature for 72 hours.
-
The solvent is evaporated under reduced pressure.
-
The resulting solid is purified by crystallization from an appropriate solvent (e.g., ethanol) to yield the final Schiff base product.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxic activity of the synthesized compounds against various cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Procedure:
-
The test compounds are dissolved in DMSO to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.
-
A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is subcultured on agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Visualizing Synthesis and Potential Mechanisms
Diagrams of experimental workflows and biological pathways can aid in understanding the synthesis and potential mechanisms of action of these compounds.
Caption: General workflow for the synthesis of pyrimidine Schiff base derivatives.
Caption: A conceptual pathway for apoptosis induction by pyrimidine Schiff bases.
References
Benchmarking new pyrimidine synthesis methods against classical approaches
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidines remains a cornerstone of medicinal chemistry and materials science. This guide provides an objective comparison of classical and modern methods for pyrimidine synthesis, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate synthetic strategy.
The pyrimidine scaffold is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleic acids, vitamins, and a multitude of pharmaceuticals. Consequently, the development of efficient and versatile methods for its synthesis has been a long-standing area of chemical research. Classical methods, such as the Biginelli and Pinner reactions, have been workhorses in the field for over a century. However, the drive for more sustainable, efficient, and diverse synthetic routes has led to the emergence of modern techniques, including microwave-assisted synthesis and catalytic multicomponent reactions. This guide presents a comparative analysis of these approaches, highlighting their respective advantages and limitations.
Performance Comparison of Synthesis Methods
The choice of a synthetic method is often dictated by factors such as reaction yield, time, and conditions. The following table summarizes quantitative data for representative classical and modern pyrimidine synthesis methods, providing a clear comparison to inform methodological selection.
| Method | Reaction Type | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference(s) |
| Classical Methods | ||||||
| Biginelli Reaction | Three-component condensation | HCl | Ethanol | 3 - 48 hours | Often low | [1][2] |
| Pinner Synthesis | Condensation | Acid or Base catalyst | Ethanol | Varies | - | [1][3][4] |
| Modern Methods | ||||||
| Microwave-Assisted | Biginelli-type | TMSCl | Sealed vessel | 45 minutes | 45 (overall) | [5] |
| Iridium-Catalyzed MCR | Multi-component reaction | PN5P-Ir-pincer complexes | - | - | up to 93 | [6][7] |
| Grindstone Biginelli | Three-component condensation | CuCl₂·2H₂O / HCl | Solvent-free | a few minutes | >90 | [2] |
Experimental Protocols
Detailed methodologies for key classical and modern synthesis approaches are provided below to facilitate reproducibility and adaptation.
Classical Biginelli Reaction (Conventional Heating)
This protocol represents the original method reported by Pietro Biginelli.[2][8]
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
β-ketoester (e.g., Ethyl acetoacetate)
-
Urea or Thiourea
-
Catalyst (e.g., HCl or NH₄Cl)
-
Solvent (e.g., Methanol)
Procedure:
-
A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea/thiourea (1-1.5 mmol), and a catalytic amount of acid is taken in a round-bottom flask.
-
Methanol (30 cm³) is added as the solvent.
-
The mixture is refluxed at 60°C for 3 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and may be further purified by recrystallization.[1][2]
Modern Microwave-Assisted Synthesis of 2-Amino-4-arylpyrimidines
This modern approach utilizes microwave irradiation to significantly accelerate the reaction.[5][9][10]
Materials:
-
4(6)-aminouracil (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Solvent (e.g., DMF)
Procedure:
-
A mixture of 4(6)-aminouracil, an aromatic aldehyde, and malononitrile is prepared in a suitable microwave reaction vessel.
-
The mixture is subjected to microwave irradiation under controlled temperature and time conditions (e.g., specific wattage and duration as optimized for the particular reactants).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified using appropriate techniques such as recrystallization or column chromatography.[1]
Visualizing Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of a classical and a modern pyrimidine synthesis method.
Caption: Workflow of the Classical Biginelli Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of 2-(Dimethylamino)pyrimidine-5-carbaldehyde
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical reagents like 2-(Dimethylamino)pyrimidine-5-carbaldehyde are paramount for ensuring personal safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, it must be treated as a hazardous chemical. The following procedures are based on guidelines for similar pyrimidine derivatives and general laboratory chemical waste management protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, with eyewash stations and safety showers readily accessible.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. |
| Hand Protection | Use chemically impermeable gloves. |
| Body Protection | A lab coat or other protective clothing is required to prevent skin contact. |
| Respiratory Protection | If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste and send it to an approved waste disposal plant[1][2]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].
Step 1: Waste Identification and Segregation
Properly identify the waste as "this compound, solid waste." Since its specific reactivity profile is not detailed, it is critical to segregate this waste from other chemical waste streams to prevent potentially hazardous reactions. Do not mix it with acids, bases, oxidizing agents, or reducing agents unless compatibility is confirmed[4].
Step 2: Container Management
Proper containment is essential to prevent leaks and environmental contamination.
-
Container Type : Use a container that is chemically compatible with the waste. Whenever possible, use the original manufacturer's container[5]. If a different container is used, ensure it is clean, in good condition, and has a leak-proof, screw-on cap[6]. Do not use containers with cracks or signs of deterioration[4].
-
Container Labeling : Affix a hazardous waste tag to the container as soon as the first amount of waste is added. The label must clearly state "Hazardous Waste" and include the chemical name: "this compound," the accumulation start date, and any known hazards (e.g., irritant)[5].
-
Filling Level : Do not fill the container to the brim. Leave at least one inch of headspace to allow for expansion[4].
Step 3: Storage of Waste
Store the sealed and labeled waste container in a designated hazardous waste storage area. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials[2]. All hazardous waste must be collected within 90 days from the date waste is first put into the container[6].
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with a copy of the available safety information for the compound or related compounds.
Step 5: Handling Spills
In the event of a spill, the area should be evacuated. Remove all sources of ignition. Wearing the appropriate PPE, the spill should be contained and cleaned up.
-
Solid Spills : Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal[1][7].
-
Cleaning : The spill area should be thoroughly cleaned with a suitable solvent, and the cleaning materials should also be disposed of as hazardous waste.
Experimental Workflow for Disposal
References
- 1. peptide.com [peptide.com]
- 2. aksci.com [aksci.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 2-(Dimethylamino)pyrimidine-5-carbaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Dimethylamino)pyrimidine-5-carbaldehyde. Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is also harmful if swallowed.[3]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) to be inspected before use. A lab coat or impervious, flame-resistant clothing should also be worn.[3][5] | To prevent skin contact, which may lead to skin irritation or an allergic reaction.[1][3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, such as under a chemical fume hood.[1][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator with a particulate filter is recommended.[3][4] | To avoid inhalation of dust or vapors that may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is critical to minimize exposure and maintain experimental integrity.
-
Preparation and Engineering Controls :
-
Ensure a chemical fume hood or other local exhaust ventilation system is operational.
-
Designate a specific area for handling the compound.
-
Assemble all necessary equipment and reagents before starting work.
-
-
Donning PPE :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear tightly fitting safety goggles.
-
After washing and drying hands, put on chemical-resistant gloves.
-
-
Compound Handling :
-
Post-Handling :
-
Wash hands thoroughly after handling the compound.[1]
-
Clean the work area and decontaminate any equipment used.
-
Remove PPE in the designated area, avoiding contamination of clean spaces.
-
Storage and Disposal Plans
Proper storage and disposal are crucial for safety and environmental protection.
Table 2: Storage and Disposal Procedures
| Procedure | Guidelines |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep away from sources of ignition.[1] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] Do not let the product enter drains, other waterways, or soil.[1] Contaminated clothing should be taken off and washed before reuse.[3] |
Emergency Procedures
In case of accidental exposure, follow these first-aid measures and seek medical attention.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| If Inhaled | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] |
| In Case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[3] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting.[3] |
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
